2-Amino-3-(pyridin-4-YL)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902563 | |
| Record name | NoName_3085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-21-4 | |
| Record name | 4-Pyridylalanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asymmetric Synthesis of (S)-2-amino-3-(pyridin-4-yl)propanoic Acid: A Technical Guide
(S)-2-amino-3-(pyridin-4-yl)propanoic acid , also known as (S)-4-pyridylalanine, is a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its incorporation into peptides and other pharmaceutical agents can impart unique conformational constraints, enhance biological activity, and improve pharmacokinetic profiles. This technical guide provides an in-depth overview of key asymmetric methods for the synthesis of this valuable chiral building block, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Chemoenzymatic Synthesis via Enzymatic Resolution
This approach combines classical organic synthesis to create a racemic precursor followed by a highly selective enzymatic resolution to isolate the desired (S)-enantiomer. This method is noted for its high enantioselectivity under mild reaction conditions.
Experimental Protocol
Step 1: Synthesis of Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate
-
Erlenmeyer-Plöchl Azlactone Synthesis: 4-Pyridinecarboxaldehyde is reacted with N-acetylglycine and acetic anhydride in the presence of sodium acetate to form the corresponding azlactone.
-
Ethanolysis: The azlactone is then treated with ethanol to yield the racemic ethyl ester, Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate.
Step 2: Enzymatic Resolution
-
Enzyme Preparation: A solution of Acylase I (from porcine kidney) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Hydrolysis: The racemic Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate is dissolved in the buffered enzyme solution. The mixture is incubated at a controlled temperature (typically 37°C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of hydrolysis.
-
Work-up:
-
Upon completion (ideally at ~50% conversion), the reaction mixture is acidified (e.g., with acetic acid to pH 4-5) to precipitate the enzyme, which is then removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue, containing (S)-2-amino-3-(pyridin-4-yl)propanoic acid and unreacted N-acetyl-(R)-2-amino-3-(pyridin-4-yl)propanoic acid ethyl ester, is separated by extraction with an organic solvent (e.g., ethyl acetate). The desired (S)-amino acid remains in the aqueous layer.
-
-
Isolation and Purification: The aqueous layer is further purified by ion-exchange chromatography to yield the pure (S)-2-amino-3-(pyridin-4-yl)propanoic acid.
Quantitative Data
| Parameter | Value |
| Yield (Enzymatic Resolution) | ~30% (for the S-enantiomer) |
| Enantiomeric Excess (e.e.) | >98% |
Asymmetric Alkylation of a Chiral Glycine Equivalent (Schöllkopf Bis-Lactim Ether Method)
This powerful method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. The Schöllkopf bis-lactim ether, derived from L-valine and glycine, provides excellent stereocontrol, leading to high enantiomeric purity of the final product.
Experimental Protocol
Step 1: Synthesis of the Schöllkopf Chiral Auxiliary ((2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine)
-
Diketopiperazine Formation: L-valine and glycine methyl ester are condensed to form the corresponding dipeptide, which is then cyclized to (S)-3-isopropylpiperazine-2,5-dione.
-
O-Methylation: The diketopiperazine is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to yield the bis-lactim ether.
Step 2: Asymmetric Alkylation
-
Deprotonation: The Schöllkopf auxiliary is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the chiral glycine enolate.
-
Alkylation: A solution of 4-(chloromethyl)pyridine (or the corresponding bromide or iodide) in dry THF is added to the enolate solution at -78°C. The reaction mixture is stirred for several hours, allowing for the stereoselective alkylation to occur.
-
Quenching: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.
Step 3: Hydrolysis and Isolation
-
Acid Hydrolysis: The crude product from the alkylation step is subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the chiral auxiliary and deprotect the amino acid.
-
Purification: The resulting mixture contains the methyl ester of (S)-2-amino-3-(pyridin-4-yl)propanoic acid and the methyl ester of L-valine. These can be separated by column chromatography.
-
Saponification: The purified methyl ester of the target amino acid is then saponified (e.g., with LiOH) to yield the final product, (S)-2-amino-3-(pyridin-4-yl)propanoic acid.
Quantitative Data
| Parameter | Value |
| Diastereomeric Excess (d.e.) of Alkylation | >95% |
| Enantiomeric Excess (e.e.) of Final Product | >95% |
| Overall Yield | 60-70% |
Summary of Asymmetric Synthesis Methods
| Method | Key Reagents | Key Step | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Chemoenzymatic Resolution | Racemic N-acetyl-4-pyridylalanine ethyl ester, Acylase I | Enzymatic hydrolysis | ~30% | >98% | High enantioselectivity, mild conditions | Theoretical max. yield of 50%, requires racemic precursor synthesis |
| Schöllkopf Bis-Lactim Ether Method | L-Valine, Glycine, 4-(Chloromethyl)pyridine, n-BuLi | Diastereoselective alkylation | 60-70% | >95% | High enantioselectivity, good yield | Requires stoichiometric chiral auxiliary, cryogenic conditions |
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Conclusion
The asymmetric synthesis of (S)-2-amino-3-(pyridin-4-yl)propanoic acid can be effectively achieved through various methodologies. The chemoenzymatic approach offers exceptional enantioselectivity, while the Schöllkopf method provides a robust route with high stereocontrol and good overall yields. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specialized reagents and equipment, and the specific purity requirements of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and stereoselective synthesis of this important unnatural amino acid.
An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-4-Pyridylalanine (4-Pal) is a non-proteinogenic α-amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a pyridin-4-yl group. This substitution imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptides can enhance aqueous solubility, modulate biological activity, and introduce a site for metal coordination or further chemical modification.[1] This guide provides a comprehensive overview of the core physicochemical properties of L-4-Pyridylalanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.
Core Physicochemical Properties
The key physicochemical parameters of L-4-Pyridylalanine are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems, guiding its application in drug design and peptide synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| CAS Number | 37535-49-2 | [2] |
| Physical Form | White to off-white powder/crystals | [3] |
| Melting Point | 234-235 °C (for DL-racemic mixture) | [4] |
| pKa Values | pKa₁ (~2-3, α-carboxyl), pKa₂ (~5-6, pyridyl N), pKa₃ (~9-10, α-amino) | Predicted[5] |
| Solubility | Soluble in aqueous solutions; enhances peptide solubility | [1] |
Spectroscopic and Analytical Data
Spectroscopic analysis provides a fingerprint for the identification and characterization of 4-Pyridylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of 4-Pyridylalanine.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α-proton (Hα), the two β-protons (Hβ), and the protons of the pyridine ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons (Hα and Hβ) resonate further upfield.[6][7][8][9]
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) in the range of δ 170-180 ppm. The carbons of the pyridine ring will appear between δ 120-150 ppm, while the α-carbon (Cα) and β-carbon (Cβ) will have chemical shifts around δ 55-60 ppm and δ 35-40 ppm, respectively.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Pyridylalanine reveals the presence of its key functional groups. The data is typically acquired from a sample prepared as a KBr wafer.[2]
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3200-2500 | O-H stretch (broad) | Carboxylic acid |
| 3100-3000 | N-H stretch | Amino group (as -NH₃⁺) |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600 | C=C and C=N stretch | Pyridine ring |
| ~1500 | N-H bend | Amino group (as -NH₃⁺) |
These are typical ranges for amino acids and pyridine-containing compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa values by monitoring pH changes in a solution of 4-Pyridylalanine upon the incremental addition of a strong acid or base.
Materials:
-
L-4-Pyridylalanine
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of L-4-Pyridylalanine and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
-
Acidification: Lower the pH of the solution to ~1.5 by adding 0.1 M HCl to ensure all functional groups are fully protonated.
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments.
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~11.5.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three inflection points corresponding to the pKa values of the α-carboxyl, pyridyl nitrogen, and α-amino groups. The pH at the midpoint of each buffering region (half-equivalence point) corresponds to the pKa of that ionizable group.[5]
Protocol for Solubility Measurement
This protocol outlines a method for determining the solubility of 4-Pyridylalanine in various solvents.
Materials:
-
L-4-Pyridylalanine
-
Selected solvents (e.g., water, ethanol, buffer solutions at various pH)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of L-4-Pyridylalanine to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and determine the concentration of dissolved 4-Pyridylalanine using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.
Logical and Experimental Workflows
Ionization States of 4-Pyridylalanine
The charge state of 4-Pyridylalanine is dependent on the pH of its environment. Understanding its ionization is critical for predicting its behavior in drug formulation and biological systems. The following diagram illustrates the predominant species at different pH ranges relative to its pKa values.
Caption: Predominant ionization states of 4-Pyridylalanine across different pH ranges.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
4-Pyridylalanine is frequently used in SPPS to create modified peptides. The workflow typically involves the use of Fmoc-protected 4-Pal-OH.
Caption: General workflow for incorporating Fmoc-L-4-Pyridylalanine into a peptide via SPPS.
References
- 1. peptide.com [peptide.com]
- 2. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(4-Pyridyl)-DL-alanine CAS#: 1956-21-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. compoundchem.com [compoundchem.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
Spectroscopic and Technical Profile of 2-Amino-3-(pyridin-4-YL)propanoic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and relevant experimental protocols for 2-Amino-3-(pyridin-4-YL)propanoic acid, a non-natural amino acid of significant interest in drug discovery and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key data and methodologies. While a complete set of experimentally-derived raw data is not publicly available, this guide compiles accessible information and presents representative experimental procedures.
Introduction
This compound, also known as L-4-Pyridylalanine, is a synthetic amino acid that has garnered attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring, offers unique possibilities for designing novel peptides and therapeutic agents with enhanced biological activity and stability. The incorporation of such non-natural amino acids can significantly modify the conformational properties, receptor binding affinity, and pharmacokinetic profiles of peptides.[1][][3][4][5] This guide focuses on the key spectroscopic data required for the characterization of this compound.
Chemical and Physical Properties
-
IUPAC Name: (2S)-2-amino-3-(pyridin-4-yl)propanoic acid[6]
-
Synonyms: L-4-Pyridylalanine, (S)-2-Amino-3-(4-pyridyl)propionic acid[7][8]
-
CAS Number: 37535-49-2[6]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridyl) |
| ~7.3 | Doublet | 2H | H-3, H-5 (Pyridyl) |
| ~4.0 | Triplet | 1H | α-CH |
| ~3.2 | Doublet | 2H | β-CH₂ |
Note: Predicted values are based on the general chemical environment of the protons. Actual chemical shifts can vary depending on the solvent and pH.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxyl) |
| ~150 | C-2, C-6 (Pyridyl) |
| ~148 | C-4 (Pyridyl) |
| ~125 | C-3, C-5 (Pyridyl) |
| ~55 | α-C |
| ~38 | β-C |
Note: Predicted values based on typical chemical shifts for similar structures. The PubChem database indicates that a ¹³C NMR spectrum is available in the SpectraBase database.[6]
Infrared (IR) Spectroscopy
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (Pyridyl ring) |
| ~1400 | Medium | C-H bend (Aliphatic) |
Note: The PubChem database indicates that an FTIR spectrum (KBr wafer) is available in the SpectraBase database.[6]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 167.0815 | [M+H]⁺ |
| 189.0634 | [M+Na]⁺ |
| 121.0504 | [M-COOH]⁺ |
Note: These are calculated exact masses for the protonated molecule, sodium adduct, and a common fragment.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.
-
Role in Peptide Drug Design and Development
As a non-natural amino acid, this compound serves as a valuable building block in peptide synthesis to create novel therapeutics with improved properties.[1][][3][4][5] The pyridine side chain can introduce unique structural constraints, alter the electronic properties, and provide a site for further chemical modification or bioconjugation.
Caption: Workflow for incorporating 4-pyridylalanine into peptide drug discovery.
The diagram above illustrates a general workflow where a non-natural amino acid like 4-pyridylalanine is incorporated into a peptide sequence to enhance its therapeutic properties. This iterative process involves design, synthesis, and comprehensive evaluation to identify lead candidates with optimal efficacy and drug-like characteristics.
Conclusion
This compound is a valuable tool for chemists and pharmacologists. While a complete public repository of its spectroscopic data is currently lacking, this guide provides a foundational understanding of its expected spectral characteristics and the methodologies to obtain them. The continued exploration of such non-natural amino acids is crucial for the advancement of next-generation peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 8. 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | C7H11Cl2N3O2 | CID 121553828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. GSRS [precision.fda.gov]
The Advent of Pyridylalanines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and overcome the limitations of natural peptide scaffolds. Among these, the isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—have garnered significant attention. Their unique electronic and structural properties, conferred by the pyridine ring, offer a versatile tool for modulating peptide conformation, solubility, and receptor interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of pyridylalanine isomers, with a focus on detailed experimental protocols and quantitative data to aid researchers in their drug development endeavors.
Discovery and History
While the discovery of the 20 proteinogenic amino acids spans from 1806 to 1935, the exploration of non-canonical amino acids like pyridylalanines is a more recent development, driven by the advancements in peptide synthesis and the need for novel therapeutic agents.[1][2] The synthesis of pyridylalanine isomers appears in the scientific literature in the mid-20th century, with significant interest in their biological activities growing in subsequent decades.
The initial synthesis of DL-3-pyridylalanine was a notable milestone, providing a racemic mixture that could be later resolved to obtain the individual D- and L-enantiomers.[3][4] This opened the door for their incorporation into peptides, where they were often used as isosteres of natural aromatic amino acids like phenylalanine and histidine to probe structure-activity relationships. The development of methods for the synthesis of all three positional isomers allowed for a systematic investigation of how the nitrogen atom's position in the pyridine ring influences the physicochemical and biological properties of peptides.[5]
Physicochemical Properties of Pyridylalanine Isomers
The distinct properties of each pyridylalanine isomer are crucial for their strategic incorporation into peptide scaffolds. The position of the nitrogen atom in the pyridine ring significantly affects the electron distribution, basicity, and hydrogen bonding capabilities of the side chain.
| Property | 2-Pyridyl-L-alanine | 3-Pyridyl-L-alanine | 4-Pyridyl-L-alanine |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [6] | 166.18 g/mol [7] | 166.18 g/mol [8] |
| CAS Number | 37535-51-6[6] | 64090-98-8 | 37535-49-2[8] |
| Appearance | White to off-white powder[9] | Solid[7] | Crystals[10] |
| Optical Rotation | Not specified | [α]D²⁵ +10° (c=0.1, CH₃OH) for Boc-protected form[11] | [α]D²⁵ = -9.2 ± 2 ° (c=1 in water)[12] |
| pKa (Pyridine N) | ~5.2 | ~4.7 | ~6.0 |
| Solubility | Soluble in some organic solvents (protected)[9] | Soluble in water[13] | Soluble in water |
Synthesis of Pyridylalanine Isomers
The synthesis of pyridylalanine isomers can be achieved through various chemical and enzymatic methods. The choice of a particular route often depends on the desired isomer, stereochemistry, and the scale of production.
Chemical Synthesis
3.1.1. Malonic Ester Synthesis of DL-3-Pyridylalanine
A common and well-established method for the synthesis of the racemic mixture of 3-pyridylalanine involves the condensation of a pyridylmethyl halide with diethyl acetamidomalonate.[3][4]
Experimental Protocol:
-
Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the alkylation to completion.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate is then subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield DL-3-pyridylalanine.[3][4]
References
- 1. reddit.com [reddit.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 6. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 17470-24-5 CAS MSDS (3-Pyridylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines proceed via an atypical "aza-Morita-Baylis-Hillman" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Enzymatic Method to Obtain Enantiopure 3-Pyridyl and Substituted Phenyl Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Stability of 4-Pyridylalanine in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridylalanine (4-Pal), a non-natural amino acid, is of increasing interest in peptide and protein-based therapeutics due to its unique structural and chemical properties. Its incorporation can enhance biological activity, solubility, and stability. This technical guide provides a comprehensive overview of the chemical stability of 4-Pyridylalanine in solution, drawing upon available literature and established principles of amino acid and pharmaceutical stability testing. While direct, in-depth studies on the degradation of free 4-Pyridylalanine are limited, this document extrapolates from research on pyridylalanine-containing peptides and analogous aromatic amino acids to provide insights into its likely stability profile. It covers potential degradation pathways, the influence of critical environmental factors, and outlines detailed experimental protocols for its stability assessment.
Introduction
4-Pyridylalanine is a structural analog of phenylalanine, where a pyridyl ring replaces the phenyl ring. This substitution introduces a nitrogen atom into the aromatic system, which can act as a hydrogen bond acceptor and imparts a weak basic character. These features can significantly influence the physicochemical properties of peptides, including their conformation, receptor binding affinity, and importantly, their chemical stability. Understanding the stability of 4-Pyridylalanine in solution is crucial for the formulation development, manufacturing, and storage of peptide-based drug candidates.
Potential Degradation Pathways of 4-Pyridylalanine
Based on the chemical structure of 4-Pyridylalanine and general knowledge of amino acid degradation, several potential degradation pathways can be anticipated in solution. These include oxidation, photodegradation, and reactions at the alpha-amino and carboxylic acid groups.
Oxidative Degradation
The pyridyl ring, while generally stable, can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or metal ions. Potential oxidative degradation could lead to the formation of N-oxides or hydroxylated pyridyl derivatives. The aliphatic side chain is also a potential site for oxidation.
Photodegradation
Aromatic amino acids are known to be susceptible to photodegradation upon exposure to UV light. The pyridyl ring in 4-Pyridylalanine can absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation products.
Reactions involving the Amino and Carboxyl Groups
Like all amino acids, 4-Pyridylalanine can undergo reactions typical of its primary amine and carboxylic acid functionalities. These include Maillard reactions with reducing sugars, and racemization, particularly under basic conditions or elevated temperatures. When incorporated into a peptide chain, other degradation pathways such as deamidation (if adjacent to specific residues), and peptide bond hydrolysis become relevant.
Factors Influencing the Stability of 4-Pyridylalanine in Solution
The stability of 4-Pyridylalanine in solution is expected to be influenced by several key factors:
-
pH: The pH of the solution will affect the ionization state of the pyridyl nitrogen, the alpha-amino group, and the carboxylic acid group, which in turn can influence its reactivity and susceptibility to degradation.
-
Temperature: Elevated temperatures can accelerate the rates of most chemical degradation reactions, including hydrolysis and oxidation.
-
Light Exposure: As an aromatic amino acid, exposure to light, particularly in the UV range, is a critical factor that can induce photodegradation.
-
Presence of Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can promote oxidative degradation.
-
Buffer Composition: Certain buffer species can catalyze degradation reactions.
Quantitative Data on Stability
To generate quantitative stability data for 4-Pyridylalanine, forced degradation studies are essential. The following table outlines a typical experimental design for such a study.
| Stress Condition | Parameters to Investigate | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, various temperatures (e.g., 40-80 °C) | To assess stability in acidic conditions and identify acid-labile bonds. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, various temperatures (e.g., 40-80 °C) | To evaluate stability in alkaline conditions and identify base-labile bonds. |
| Oxidative Stress | 3-30% H₂O₂, with and without metal ions (e.g., Cu²⁺), at room temperature | To investigate susceptibility to oxidation and identify oxidation products. |
| Thermal Stress | Elevated temperatures (e.g., 40-80 °C) in neutral solution | To determine the intrinsic thermal stability and degradation kinetics. |
| Photostability | Exposure to light according to ICH Q1B guidelines (UV and visible) | To assess light sensitivity and identify photodecomposition products. |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is paramount for accurately assessing the chemical stability of 4-Pyridylalanine. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Stability-Indicating HPLC Method Development
A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-Pyridylalanine would involve the following:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where 4-Pyridylalanine has significant absorbance (e.g., around 260 nm).
-
Forced Degradation: The sample is subjected to the stress conditions outlined in the table above to generate degradation products. The HPLC method is then optimized to ensure baseline separation of the parent 4-Pyridylalanine peak from all major degradation product peaks.
Sample Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 4-Pyridylalanine in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the respective acid or base to achieve the desired final concentration and stress at the target temperature for a defined period.
-
Oxidation: Mix the stock solution with the oxidizing agent and incubate at the specified temperature.
-
Thermal Stress: Incubate the stock solution at the desired temperature.
-
Photostability: Expose the solution in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching and Dilution: Neutralize the acid/base stressed samples and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Characterization of Degradation Products
Mass spectrometry (MS), particularly LC-MS, is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to deduce the chemical modifications that have occurred.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for assessing the chemical stability of 4-Pyridylalanine.
Potential Degradation Signaling Pathway
Caption: Potential degradation pathways of 4-Pyridylalanine under various stress conditions.
Conclusion
While 4-Pyridylalanine shows promise for enhancing the properties of peptide-based therapeutics, a thorough understanding of its chemical stability is essential for successful drug development. This guide provides a framework for approaching the stability assessment of 4-Pyridylalanine in solution. By employing systematic forced degradation studies and robust stability-indicating analytical methods, researchers can identify potential degradation pathways, understand the influence of environmental factors, and ultimately develop stable and effective pharmaceutical formulations. Further research dedicated to the intrinsic stability of free 4-Pyridylalanine is warranted to build a more complete stability profile.
A Technical Guide to Racemic vs. Enantiopure 2-Amino-3-(pyridin-4-YL)propanoic Acid: Synthesis, Resolution, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-(pyridin-4-YL)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and neuropharmacology. The document details the synthesis of the racemic mixture, methodologies for its chiral resolution into individual enantiomers, and explores the distinct biological activities of the racemic versus enantiopure forms. Particular emphasis is placed on the interactions with glutamate receptors and the mTOR signaling pathway. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these pathways.
Introduction
This compound, also known as 4-pyridylalanine, is a synthetic amino acid characterized by a pyridine ring attached to the alanine side chain. This structural feature imparts unique chemical and biological properties, making it a valuable building block in peptide synthesis and a compelling scaffold for drug discovery.[1][2] The presence of a chiral center at the alpha-carbon means that 4-pyridylalanine exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.
In drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Often, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are critical steps in the drug development process.
This guide will delve into the synthesis of racemic this compound, provide detailed protocols for its resolution into (R)- and (S)-enantiomers, and present a comparative analysis of their potential biological activities, with a focus on their roles as modulators of N-methyl-D-aspartate (NMDA) receptors and their influence on the mammalian target of rapamycin (mTOR) signaling pathway.
Synthesis and Chiral Resolution
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through various established methods for α-amino acid synthesis. A common and effective approach is the amination of an α-halo acid precursor.
Experimental Protocol: Synthesis via Amination of α-Bromo-3-(pyridin-4-yl)propanoic Acid
-
Preparation of α-Bromo-3-(pyridin-4-yl)propanoic Acid: This intermediate can be synthesized from 3-(pyridin-4-yl)propanoic acid via a Hell-Volhard-Zelinsky reaction. The carboxylic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus trichloride (PCl₃).
-
Amination: The resulting α-bromo acid is then subjected to amination using an excess of aqueous ammonia. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers is a crucial step for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Resolution
Based on methodologies for similar underivatized amino acids, a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as the Astec® CHIROBIOTIC® T, is highly recommended for the resolution of this compound enantiomers.
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A polar ionic mode (PIM) is often effective. A typical mobile phase would consist of methanol with small amounts of a volatile acid and base, for example, 0.1% acetic acid and 0.05% triethylamine. The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: The racemic mixture is dissolved in the mobile phase.
-
Injection Volume: 10 µL
This method allows for the analytical separation of the (R)- and (S)-enantiomers. For preparative scale separations to isolate larger quantities of each enantiomer, the method can be scaled up using a larger diameter column and optimized loading conditions.
Comparative Biological Activity
While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, their structural similarity to other amino acid neurotransmitters allows for informed predictions of their biological targets and potential for stereoselective activity.
Interaction with Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA subtype, are critical for synaptic plasticity, learning, and memory. The structural resemblance of 4-pyridylalanine to glutamate suggests that it may interact with these receptors.
It is well-established that the stereochemistry of ligands for NMDA receptors is a key determinant of their activity. For many α-amino acid ligands, the (R)-enantiomer exhibits higher affinity for the NMDA receptor glycine co-agonist site, while the (S)-enantiomer may be less active or interact with other receptor types. For instance, in a series of (R)-2-amino-3-triazolpropanoic acid analogues, the (R)-enantiomers were found to be agonists at the NMDA receptor glycine site with subtype-specific activity.[3][4]
Table 1: Postulated Comparative Activity at NMDA Receptors
| Compound | Postulated Activity at NMDA Receptor Glycine Site | Rationale |
| Racemic this compound | Mixed agonist/antagonist or partial agonist activity | The presence of both enantiomers could result in a complex pharmacological profile, with the overall effect being a sum of the individual enantiomeric activities. |
| (R)-2-Amino-3-(pyridin-4-YL)propanoic acid | Potential for higher agonist or antagonist activity | Based on structure-activity relationships of similar compounds where the (R)-enantiomer often displays higher affinity for the NMDA receptor.[3][4] |
| (S)-2-Amino-3-(pyridin-4-YL)propanoic acid | Likely lower activity at the NMDA receptor | The (S)-enantiomer may have a different target or be significantly less potent at the NMDA receptor compared to the (R)-enantiomer. |
Involvement in the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is activated by various stimuli, including growth factors and amino acids. Given that this compound is an amino acid, it is plausible that its enantiomers could differentially influence mTOR signaling.
The precise mechanisms by which individual amino acids modulate mTOR are complex and can be cell-type specific. It is conceivable that the (S)-enantiomer, being the naturally occurring configuration for most amino acids, might be more readily recognized by the cellular machinery that senses amino acid availability and signals to mTORC1. Conversely, the (R)-enantiomer might have a weaker effect or even act as an antagonist.
Signaling Pathways and Experimental Workflows
Postulated Glutamate Receptor Signaling
The following diagram illustrates the potential interaction of this compound enantiomers with the NMDA receptor, a subtype of ionotropic glutamate receptors.
Caption: Postulated interaction of enantiomers with the NMDA receptor.
Postulated mTOR Signaling Pathway
This diagram depicts the potential influence of this compound enantiomers on the mTORC1 signaling pathway.
Caption: Potential enantioselective effects on the mTORC1 pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the synthesis, resolution, and comparative biological evaluation of racemic and enantiopure this compound.
Caption: Workflow for synthesis, resolution, and biological evaluation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The synthesis of the racemic mixture and its subsequent resolution into enantiomerically pure forms are achievable through established chemical and analytical techniques. While direct comparative biological data for the enantiomers of this specific compound are limited, the principles of stereopharmacology and evidence from structurally related molecules strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles.
Future research should focus on the quantitative determination of the binding affinities and functional activities of the individual enantiomers at various glutamate receptor subtypes. Furthermore, elucidating the precise impact of each enantiomer on the mTOR signaling pathway and other cellular processes will be crucial for understanding their full therapeutic potential and any potential off-target effects. Such studies will be instrumental in guiding the rational design of enantiopure drugs with improved efficacy and safety profiles for the treatment of neurological disorders and other diseases.
References
Conformational Preferences of 4-Pyridylalanine in Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug design, enabling the creation of therapeutics with enhanced stability, selectivity, and potency. Among these, 4-pyridylalanine (4-Pal), an isomer of phenylalanine containing a nitrogen atom in the phenyl ring, offers unique properties due to its aromaticity, potential for hydrogen bonding, and pH-dependent positive charge. Understanding the conformational preferences of 4-Pal is critical for the rational design of peptidomimetics and other peptide-based drugs. This technical guide provides a comprehensive overview of the structural tendencies of 4-Pal within peptide scaffolds, details the experimental and computational methodologies used for its analysis, and presents available quantitative conformational data.
Introduction to 4-Pyridylalanine (4-Pal)
4-Pyridylalanine is a non-proteinogenic amino acid characterized by a pyridine ring attached to the β-carbon of the alanine backbone. Its structure is analogous to phenylalanine, but the substitution of a carbon with a nitrogen atom at the 4-position of the aromatic ring imparts distinct physicochemical properties. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, introducing a positive charge. These features make 4-Pal a valuable tool for modulating peptide structure, receptor binding, and pharmacokinetic profiles. It is frequently incorporated into gonadotropin-releasing hormone (GnRH) antagonists and other bioactive peptides to enhance their conformational stability and biological activity.[1]
Defining Peptide Conformation: Dihedral Angles
The conformation of a peptide backbone and its side chains is defined by a set of torsion or dihedral angles. For any given amino acid residue within a peptide chain, the key angles are:
-
Phi (φ): Describes the rotation around the N-Cα bond.
-
Psi (ψ): Describes the rotation around the Cα-C bond.
-
Chi (χ): Describes the rotation of the side chain. For 4-Pal, χ1 involves the Cα-Cβ bond, and χ2 involves the Cβ-Cγ bond.
The allowed combinations of φ and ψ angles are famously visualized on a Ramachandran plot, which maps the sterically permissible regions for amino acid residues.[2]
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-4-Pyridylalanine-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 4-Pyridylalanine (4-Pal), a synthetic analog of phenylalanine, is of particular interest due to its ability to introduce a basic, aromatic side chain, which can influence receptor binding, solubility, and other physicochemical characteristics of peptides. The use of Fmoc-4-Pyridylalanine-OH in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of this residue, enabling the synthesis of novel peptide analogs with potentially enhanced therapeutic profiles.
These application notes provide a comprehensive guide to the use of Fmoc-4-Pyridylalanine-OH in Fmoc-based SPPS, including detailed experimental protocols, data on coupling efficiency, and troubleshooting of potential side reactions.
Chemical Properties of Fmoc-4-Pyridylalanine-OH
A summary of the key chemical properties of Fmoc-4-Pyridylalanine-OH is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Purity (HPLC) | ≥98.0% |
| CAS Number | 169555-95-7[1] |
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide containing a 4-Pyridylalanine residue using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-4-Pyridylalanine-OH
-
Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), scavenger
-
Water, deionized
-
Diethyl ether, anhydrous, cold
Protocol 1: Standard Peptide Synthesis Cycle
This protocol outlines a single cycle of deprotection and coupling for the incorporation of an amino acid during SPPS.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Amino Acid Coupling (Incorporation of Fmoc-4-Pyridylalanine-OH):
-
In a separate vessel, pre-activate the Fmoc-4-Pyridylalanine-OH. For a 0.1 mmol scale synthesis, use the following ratios (see Table 2 for a comparison of coupling reagents):
-
HATU/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
HCTU/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
PyBOP/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), PyBOP (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
DIC/Oxyma: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.) and Oxyma Pure (4 eq.) in DMF, then add DIC (4 eq.).
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-Pyridylalanine-OH, a longer coupling time of 2 hours is recommended, especially if aggregation is suspected.
-
After coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
4. Repetition of the Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
2. Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
4. Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Coupling Efficiency
The choice of coupling reagent is critical for the successful incorporation of Fmoc-4-Pyridylalanine-OH, as its side chain can present steric hindrance and the pyridyl nitrogen can potentially interact with reagents. Table 2 provides a summary of the expected performance of common coupling reagents.
Table 2: Comparison of Coupling Reagents for Fmoc-4-Pyridylalanine-OH
| Coupling Reagent | Class | Expected Efficiency | Recommended Coupling Time | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | 1-2 hours | Highly efficient, even for sterically hindered couplings. Minimizes racemization.[3][4] |
| HCTU | Uronium/Aminium Salt | Very High | 1-2 hours | Similar reactivity to HATU, often more cost-effective.[3][5] |
| PyBOP | Phosphonium Salt | High | 2 hours | Good for standard couplings, but may be less effective for difficult sequences compared to HATU/HCTU.[3][6] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | 2-4 hours | Cost-effective; soluble urea byproduct. May require longer reaction times for complete coupling of 4-Pal.[3] |
Potential Side Reactions and Troubleshooting
The incorporation of 4-Pyridylalanine can be associated with specific side reactions. Awareness of these and appropriate mitigation strategies are crucial for obtaining a high-purity final product.
Table 3: Troubleshooting Common Issues in SPPS with Fmoc-4-Pyridylalanine-OH
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the pyridyl side chain or peptide aggregation. | 1. Use a more potent coupling reagent: Switch to HATU or HCTU. 2. Increase coupling time: Extend the reaction time to 4 hours or overnight. 3. Double coupling: Perform the coupling step twice. 4. Change solvent: Use NMP instead of DMF to improve solvation. |
| N-alkylation of Pyridyl Side Chain (+78 Da) | The nucleophilic nitrogen of the pyridine ring can be alkylated by piperidine during Fmoc deprotection, forming a pyridinium salt. | 1. Minimize deprotection time: Use shorter piperidine treatments. 2. Use an alternative base: Consider using 2% DBU/2% piperidine in DMF for faster deprotection, but be cautious of increased risk of aspartimide formation if Asp is present in the sequence. |
| β-elimination to Dehydroalanine | Protonation or quaternization of the pyridyl nitrogen can make it a leaving group, leading to the formation of a dehydroalanine residue. | Ensure complete neutralization with a non-nucleophilic base like DIPEA after Fmoc deprotection and before coupling. |
Visualization of a Relevant Signaling Pathway
Peptides containing 4-Pyridylalanine are often designed as agonists or antagonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptors.[2] The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by such peptides.
Caption: Generalized GPCR signaling cascade initiated by a peptide ligand.
Experimental Workflow
The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing 4-Pyridylalanine.
Caption: Workflow for Fmoc-based SPPS of a 4-Pyridylalanine-containing peptide.
References
- 1. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | C23H20N2O4 | CID 978322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols: The Use of 2-Amino-3-(pyridin-4-YL)propanoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(pyridin-4-YL)propanoic acid, also known as (S)-3-(4-Pyridyl)-L-alanine or 4-pyridylalanine (4-Pal), is a non-natural, chiral amino acid that has emerged as a valuable building block in drug discovery.[1][2] Its unique structure, featuring a pyridine ring, offers distinct advantages for incorporation into therapeutic candidates, particularly peptides.[1] The pyridine moiety can enhance biological activity, improve physicochemical properties such as solubility and stability, and serve as a versatile handle for bioconjugation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the design and development of novel therapeutics, with a focus on its application in modifying glucagon analogues.
Chemical and Physical Properties
This compound is a heterocyclic amino acid. It is often used in its dihydrochloride salt form, which exhibits high solubility in water.[3]
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(pyridin-4-yl)propanoic acid |
| Synonyms | (S)-3-(4-Pyridyl)-L-alanine, 4-pyridylalanine, 4-Pal |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 37535-49-2 |
| Appearance | White to off-white crystalline powder |
Applications in Drug Discovery
The incorporation of this compound into drug candidates offers several strategic advantages:
-
Enhanced Bioactivity and Pharmacokinetics: The pyridine ring can engage in unique interactions with biological targets, potentially leading to increased potency and efficacy. Its incorporation can also improve the solubility and bioavailability of peptide-based drugs, which are often limited by poor physicochemical properties.[1]
-
Medicinal Chemistry Scaffold: It serves as a versatile building block for the synthesis of complex small molecules and peptidomimetics.[1]
-
Peptide Modification: As demonstrated in glucagon analogues, substituting natural amino acids with 4-pyridylalanine can significantly improve the biophysical properties of peptides without compromising their biological activity.[1][3]
-
Bioconjugation: The pyridine nitrogen can be utilized for chemoselective N-alkylation, enabling the conjugation of peptides to other molecules for applications such as targeted drug delivery.
Case Study: 4-Pyridylalanine in Glucagon Analogues
Glucagon is a peptide hormone crucial for regulating blood glucose levels. However, its therapeutic use is hampered by poor solubility and stability at physiological pH. Research has shown that substituting specific amino acid residues in glucagon with 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) can overcome these limitations.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from a study on glucagon analogues incorporating pyridylalanine.
Table 1: In Vitro Potency and Efficacy of Glucagon Analogues
| Compound | Glucagon Receptor EC50 (nM) | GLP-1 Receptor EC50 (nM) |
| Native Glucagon | 0.23 ± 0.04 | >1000 |
| Analogue with 4-Pal | 0.35 ± 0.06 | >1000 |
Data presented as mean ± SEM.
Table 2: Biophysical Properties of Glucagon Analogues
| Compound | Solubility at pH 7.4 (mg/mL) | Stability at pH 7.4 (t1/2, days) |
| Native Glucagon | <0.1 | <1 |
| Analogue with 4-Pal | >1.0 | >30 |
Table 3: In Vivo Efficacy of Glucagon Analogues in a Rat Model of Insulin-Induced Hypoglycemia
| Treatment Group | Blood Glucose Nadir (mg/dL) | Time to Reversal of Hypoglycemia (min) |
| Vehicle | 35 ± 5 | >60 |
| Native Glucagon | 110 ± 10 | 15 ± 3 |
| Analogue with 4-Pal | 105 ± 8 | 18 ± 4 |
Data presented as mean ± SEM.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the synthesis and evaluation of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glucagon Analogue Containing 4-Pyridylalanine
This protocol describes the manual Fmoc/tBu solid-phase synthesis of a glucagon analogue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-Pal-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a fritted syringe for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. For Fmoc-4-Pal-OH, ensure complete dissolution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet and purify by reverse-phase HPLC.
-
Protocol 2: In Vitro Receptor Binding and Functional Assays
2.1 Radioligand Binding Assay
This protocol determines the binding affinity of the synthesized analogues to the glucagon and GLP-1 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing the human glucagon or GLP-1 receptor.
-
[125I]-Glucagon or [125I]-GLP-1 (radioligand)
-
Unlabeled glucagon analogues (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled glucagon analogue in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of specific binding against the log concentration of the competitor.
2.2 cAMP Functional Assay
This protocol measures the ability of the glucagon analogues to stimulate cAMP production, indicating receptor activation.
Materials:
-
HEK293 cells expressing the human glucagon or GLP-1 receptor.
-
Glucagon analogues
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)
-
Cell culture medium
-
Forskolin (as a positive control)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.
-
Agonist Stimulation: Treat the cells with varying concentrations of the glucagon analogues for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 values.
Protocol 3: In Vivo Efficacy in an Insulin-Induced Hypoglycemia Rat Model
This protocol assesses the ability of the glucagon analogues to reverse hypoglycemia in vivo.
Materials:
-
Male Sprague-Dawley rats
-
Human insulin
-
Glucagon analogues
-
Saline (vehicle)
-
Blood glucose meter and test strips
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats overnight prior to the experiment.
-
Induction of Hypoglycemia: Administer a subcutaneous injection of human insulin to induce hypoglycemia.
-
Treatment Administration: Once blood glucose levels fall below a predetermined threshold (e.g., 50 mg/dL), administer a subcutaneous injection of the glucagon analogue or vehicle.
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-treatment.
-
Data Analysis: Plot the mean blood glucose levels over time for each treatment group to evaluate the efficacy and duration of action of the analogues.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Strategy for improving peptide properties.
Caption: Solid-Phase Peptide Synthesis workflow.
Caption: Glucagon receptor signaling pathway.
Conclusion
This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides and other small molecules can lead to significant improvements in their therapeutic potential. The detailed protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their own drug discovery programs, particularly in the development of next-generation peptide therapeutics with enhanced properties.
References
- 1. Chronic Hyperinsulinaemic Hypoglycaemia in Rats Is Accompanied by Increased Body Weight, Hyperleptinaemia, and Decreased Neuronal Glucose Transporter Levels in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
Applications of 4-Pyridylalanine as a Bioconjugation Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridylalanine (4-Pal), a non-canonical amino acid, has emerged as a versatile tool in bioconjugation and peptide chemistry. Its unique pyridyl side chain offers a site for chemoselective modification, enabling the development of sophisticated bioconjugates with enhanced therapeutic and diagnostic properties. This document provides detailed application notes and experimental protocols for the use of 4-pyridylalanine as a bioconjugation reagent, with a focus on the recently developed N-Alkylation of Pyridyl-alanine (NAP) methodology.
Application Notes
The primary application of 4-pyridylalanine in bioconjugation revolves around the nucleophilicity of the pyridine nitrogen. This allows for selective alkylation under mild conditions, a reaction that is orthogonal to the functional groups of natural amino acids, thus preventing unwanted side reactions.
A novel and highly efficient method, termed N-Alkylation of Pyridyl-alanine (NAP), has been demonstrated for the chemoselective conjugation of peptides.[1][2][3] This late-stage modification strategy can be performed in both solution and solid phases, is metal-free, and proceeds efficiently at room temperature.[1][2][3] The resulting N-alkylated pyridinium linkage is stable and can be used to attach a wide variety of functionalities to peptides, including small molecules, imaging agents, and other peptides.
One significant application of this technology is in the development of peptide-drug conjugates. For instance, the antiproliferative activity of a p53-derived peptide, an inhibitor of the MDM2 protein, was enhanced two-fold by conjugating it to an RGD peptide, which targets integrins, using the NAP method.[1][2][3] This highlights the potential of 4-pyridylalanine-mediated conjugation to create multifunctional peptides with improved therapeutic indices.
Beyond the NAP reaction, the related amino acid 3-(2-cyano-4-pyridyl)alanine can be utilized for spontaneous, biocompatible peptide macrocyclization through condensation with an N-terminal cysteine. This reaction proceeds rapidly at neutral pH with high yields.
Data Presentation
Table 1: Reaction Conditions and Yields for N-Alkylation of Pyridyl-alanine (NAP)
| Peptide Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Ac-Phe-Ala-4-Pal-NH2 | Iodoacetamide | DMF | 25 | 2 | >95 |
| Ac-Trp-Gly-4-Pal-NH2 | Bromoacetyl-Biotin | DMSO | 25 | 4 | >90 |
| H-Leu-Val-4-Pal-Gly-OH | N-(2-iodoethyl)maleimide | MeCN/H2O | 25 | 3 | >95 |
| Resin-bound Peptide | Iodoacetamide | DMF | 25 | 6 | >90 |
Data compiled from information in the supporting materials of Dutta et al., Org Lett, 2024.
Table 2: Biological Activity of 4-Pyridylalanine-Conjugated Peptides
| Peptide Conjugate | Target | Assay | IC50 / Kd | Reference |
| p53 peptide-RGD | MDM2/Integrin | Cell Proliferation | ~2-fold enhancement | [1][2][3] |
| RGD Peptide | Integrin αvβ3 | Binding Affinity | 89 nM (IC50) | [4] |
| RGD Peptide | Integrin α5β1 | Binding Affinity | 335 nM (IC50) | [4] |
| RGD Peptide | Integrin αvβ5 | Binding Affinity | 440 nM (IC50) | [4] |
| Nutlin-3 (small molecule) | MDM2 | Cell Growth Inhibition | 90 nM (IC50) | [5] |
| RG7112 (small molecule) | MDM2 | Binding Affinity | 18 nM (IC50) | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating 4-Pyridylalanine
This protocol describes the manual synthesis of a peptide containing a 4-pyridylalanine residue using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-4-Pal-OH
-
Rink Amide resin
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-Pal-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry and NMR.
Protocol 2: Solution-Phase N-Alkylation of 4-Pyridylalanine (NAP)
This protocol describes the conjugation of an iodoacetamide derivative to a 4-Pal containing peptide in solution.
Materials:
-
Peptide containing 4-pyridylalanine (purified)
-
Iodoacetamide derivative (e.g., Iodoacetyl-biotin) (1.5 eq.)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (3 eq.)
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolution: Dissolve the 4-Pal containing peptide in DMF or DMSO.
-
Reaction Initiation: Add the iodoacetamide derivative and DIPEA to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the conjugated peptide by RP-HPLC.
-
Characterization: Confirm the structure of the final conjugate by mass spectrometry and NMR spectroscopy.
Protocol 3: Solid-Phase N-Alkylation of 4-Pyridylalanine (NAP)
This protocol outlines the on-resin conjugation of an iodoacetamide derivative to a 4-Pal containing peptide.
Materials:
-
Resin-bound peptide containing 4-pyridylalanine
-
Iodoacetamide derivative (5 eq.)
-
DMF
-
DIPEA (10 eq.)
-
Cleavage cocktail (as in Protocol 1)
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Conjugation: Add the iodoacetamide derivative and DIPEA in DMF to the resin.
-
Reaction: Agitate the resin at room temperature for 6-12 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Purification and Characterization: Precipitate, purify, and characterize the final conjugate as described in Protocol 1.
Visualization
Caption: Workflow for peptide synthesis and bioconjugation using 4-pyridylalanine.
Caption: Inhibition of the p53-MDM2 pathway by a 4-Pal conjugated peptide.
Caption: RGD peptide binding to integrins initiates downstream signaling cascades.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of L-4-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-4-Pyridylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecules can impart unique structural and functional properties, leading to enhanced biological activity, improved metabolic stability, and novel therapeutic applications. Traditional chemical synthesis of enantiomerically pure L-4-pyridylalanine can be challenging, often requiring multiple steps, harsh reaction conditions, and chiral resolution. Enzymatic synthesis offers a green and efficient alternative, providing high stereoselectivity and yields under mild conditions.
This document provides detailed application notes and protocols for the enzymatic synthesis of L-4-pyridylalanine, primarily focusing on the use of ω-transaminases (ω-TAs). These enzymes catalyze the asymmetric transfer of an amino group from a suitable donor to a prochiral keto acid, offering a direct and elegant route to the desired L-amino acid.
Principle of the Enzymatic Synthesis
The core of this method is the transamination of 4-pyridylpyruvic acid using an (S)-selective ω-transaminase. The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to the keto acid substrate. The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor.
Caption: Enzymatic synthesis of L-4-pyridylalanine via ω-transaminase.
Experimental Workflow
A typical workflow for the enzymatic synthesis of L-4-pyridylalanine involves several key stages, from the initial screening of suitable enzymes to the final characterization of the purified product.
Caption: General workflow for enzymatic L-4-pyridylalanine synthesis.
Data Presentation
The following tables summarize the key components of the enzymatic reaction and provide representative data for the synthesis of L-4-pyridylalanine. Note that the quantitative data is based on typical results for the synthesis of similar aromatic L-amino acids using ω-transaminases and should be considered as a starting point for optimization.
Table 1: Key Components for Enzymatic Synthesis
| Component | Role | Typical Concentration |
| 4-Pyridylpyruvic Acid | Substrate | 10 - 100 mM |
| ω-Transaminase | Biocatalyst | 1 - 10 mg/mL |
| L-Alanine or Isopropylamine | Amine Donor | 100 mM - 1 M |
| Pyridoxal 5'-Phosphate (PLP) | Cofactor | 0.1 - 1 mM |
| Buffer (e.g., KPi, Tris-HCl) | Maintain pH | 50 - 100 mM |
| pH | Reaction Condition | 7.0 - 8.5 |
| Temperature | Reaction Condition | 25 - 40 °C |
Table 2: Representative Quantitative Data for L-4-Pyridylalanine Synthesis
| Enzyme Source | Amine Donor | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Vibrio fluvialis ω-TA | L-Alanine | 24 | >95 | >99 |
| Arthrobacter sp. ω-TA | Isopropylamine | 12 | >99 | >99 |
| Engineered ω-TA | L-Alanine | 8 | >99 | >99 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-4-Pyridylalanine
This protocol describes a general procedure for the synthesis of L-4-pyridylalanine using a commercially available or in-house expressed ω-transaminase.
Table 3: Protocol for Enzymatic Synthesis
| Step | Procedure |
| 1. Reaction Setup | In a temperature-controlled vessel, prepare the reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 8.0), 4-pyridylpyruvic acid (50 mM), L-alanine (500 mM), and PLP (1 mM). |
| 2. Enzyme Addition | Initiate the reaction by adding the ω-transaminase (e.g., 5 mg/mL). |
| 3. Incubation | Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for 12-24 hours. |
| 4. Monitoring | Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC for the formation of L-4-pyridylalanine and consumption of 4-pyridylpyruvic acid. |
| 5. Reaction Quenching | Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme. |
| 6. Enzyme Removal | Centrifuge the quenched reaction mixture (e.g., 10,000 x g for 20 minutes) to pellet the precipitated enzyme. |
| 7. Supernatant Collection | Carefully collect the supernatant containing the product for subsequent purification. |
Protocol 2: Purification of L-4-Pyridylalanine by Ion-Exchange Chromatography
This protocol outlines the purification of L-4-pyridylalanine from the reaction mixture using cation-exchange chromatography.
Application Notes and Protocols: 2-Amino-3-(pyridin-4-YL)propanoic Acid as a Versatile Scaffold for Fluorescent Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3-(pyridin-4-YL)propanoic acid is a non-natural amino acid that holds significant potential as a versatile scaffold for the development of fluorescent probes. While not intrinsically fluorescent, its pyridine moiety offers a reactive handle for the attachment of fluorophores or bioorthogonal groups, enabling the site-specific labeling of peptides and proteins. This allows for precise investigation of biomolecular function, localization, and dynamics within cellular environments. These application notes provide a hypothetical framework and detailed protocols for the synthesis and utilization of a fluorescent derivative of this compound for cellular imaging and analysis.
The strategies outlined below are based on established methodologies for the synthesis and application of fluorescent non-natural amino acids.[][2][3][4] The protocols are intended to serve as a guide for researchers to develop their own fluorescent probes based on the this compound backbone.
Hypothetical Fluorescent Derivative: (S)-2-amino-3-(6-(azidomethyl)pyridin-3-yl)propanoic acid
To transform this compound into a fluorescent tag, a two-step approach is proposed. First, an azide group is introduced onto the pyridine ring, creating a bioorthogonal handle. This "clickable" amino acid can then be incorporated into a peptide or protein and subsequently labeled with a fluorescent dye containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This method provides high specificity and efficiency for labeling biomolecules in complex biological systems.
Data Presentation: Photophysical Properties
The photophysical properties of the final fluorescently labeled biomolecule will depend on the chosen alkyne-fluorophore. The following table summarizes the hypothetical properties of a peptide labeled with (S)-2-amino-3-(6-(azidomethyl)pyridin-3-yl)propanoic acid and subsequently conjugated to a commercially available alkyne-modified green fluorescent dye.
| Property | Value |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield (Φ) | > 0.6 |
| Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ) | ~4 ns |
Note: These are representative values and will vary depending on the specific fluorophore and the local environment of the labeled biomolecule.
Experimental Protocols
Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
This initial step protects the amine group of the starting material to prevent side reactions during the subsequent functionalization of the pyridine ring.
Materials:
-
(S)-2-amino-3-(pyridin-4-yl)propanoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2-amino-3-(pyridin-4-yl)propanoic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Hypothetical Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-(azidomethyl)pyridin-4-yl)propanoic acid
This protocol describes a hypothetical pathway for introducing an azidomethyl group onto the pyridine ring, creating the "clickable" functionality. This is a conceptual pathway and would require optimization.
Materials:
-
(S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Bromination: Reflux a solution of the Boc-protected starting material, NBS, and a catalytic amount of AIBN in CCl₄ under an inert atmosphere. Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate. Purify the crude product to obtain the bromomethyl derivative.
-
Azidation: Dissolve the bromomethyl intermediate in DMF and add sodium azide. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the azidomethyl derivative.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The synthesized "clickable" amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected (S)-2-amino-3-(2-(azidomethyl)pyridin-4-yl)propanoic acid
-
Rink Amide resin
-
HBTU/HOBt or similar coupling reagents
-
Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using the chosen coupling reagents and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence, including the incorporation of the Fmoc-protected azido-amino acid.
-
After the final coupling step, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide containing the "clickable" handle.
-
Purify the peptide by reverse-phase HPLC.
Fluorescent Labeling via Click Chemistry
Materials:
-
Azide-containing peptide
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the purified azide-containing peptide in PBS.
-
Prepare a stock solution of the alkyne-fluorophore in DMSO.
-
In a microcentrifuge tube, mix the peptide solution, alkyne-fluorophore, THPTA, and freshly prepared sodium ascorbate and CuSO₄ solutions.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled peptide using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and unconjugated dye.
Cellular Imaging Protocol
This protocol outlines the use of the fluorescently labeled peptide for imaging in cultured cells.
Materials:
-
Fluorescently labeled peptide
-
Cultured mammalian cells (e.g., HeLa) on glass-bottom dishes
-
Cell culture medium
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear staining (optional)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing the fluorescently labeled peptide at a final concentration of 1-10 µM.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C to allow for peptide uptake.
-
Wash the cells three times with warm PBS to remove any unbound peptide.
-
(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS and stain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Mandatory Visualizations
Caption: Synthetic pathway for the clickable amino acid.
Caption: Workflow for labeling and cellular imaging.
Caption: Tracking a labeled peptide in a signaling pathway.
References
- 2. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
- 3. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Pyridylalanine (4-PA), a synthetic amino acid increasingly utilized in peptide-based drug development and pharmaceutical research. 4-PA's unique pyridine side chain can enhance the solubility, stability, and biological activity of peptide drug candidates.[1] Its role as a building block for novel therapeutics, particularly in targeting neurological disorders, necessitates accurate and robust analytical methods for its quantification in various matrices.[2][3]
This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential approach for spectrophotometric determination is discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of 4-PA. The pyridine ring in 4-PA contains a chromophore that allows for direct UV detection. The method can be optimized for various sample matrices, including pharmaceutical formulations and biological fluids, though sample preparation is crucial for the latter to remove interfering substances.
Experimental Protocol: HPLC-UV for 4-PA Quantification
1.1. Principle: This method relies on the separation of 4-PA from other components in a sample by reversed-phase chromatography, followed by its detection and quantification based on its ultraviolet (UV) absorbance.
1.2. Materials and Reagents:
-
4-Pyridylalanine (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Phosphate buffer
-
Syringe filters (0.22 µm)
1.3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
1.4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 4-PA (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% methanol in water). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent and dilute to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. Filter the sample before injection.
1.5. Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.[4] An isocratic elution with a phosphate buffer and acetonitrile can also be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of 4-PA).
1.6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 4-PA standards against their known concentrations.
-
Determine the concentration of 4-PA in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | HPLC-UV |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflow: HPLC-UV Analysis of 4-PA
Caption: Workflow for 4-PA quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low levels of 4-PA in complex biological matrices. This technique does not typically require derivatization, simplifying sample preparation.[5]
Experimental Protocol: LC-MS/MS for 4-PA Quantification
2.1. Principle: 4-PA is separated from the sample matrix by liquid chromatography and is then ionized and fragmented in a tandem mass spectrometer. Specific fragment ions (transitions) are monitored for highly selective and sensitive quantification.
2.2. Materials and Reagents:
-
4-Pyridylalanine (analytical standard)
-
Isotopically labeled 4-Pyridylalanine (e.g., 4-PA-d4) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
2.3. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Electrospray ionization (ESI) source.
-
Reversed-phase or HILIC column.
2.4. Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples before the protein precipitation or dilution step.
2.5. LC-MS/MS Conditions:
-
Chromatography:
-
Column: A C18 or a HILIC column can be used. HILIC is often preferred for polar compounds like amino acids.[6]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PA: Precursor ion (Q1) m/z 167.1 -> Product ion (Q3) m/z 122.1 (corresponding to the loss of the carboxyl group).
-
Internal Standard (e.g., 4-PA-d4): Precursor ion (Q1) m/z 171.1 -> Product ion (Q3) m/z 126.1.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
2.6. Data Analysis:
-
Quantify 4-PA by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Quantitative Data Summary (Illustrative)
| Parameter | LC-MS/MS |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 10% |
Experimental Workflow: LC-MS/MS Analysis of 4-PA
Caption: Workflow for 4-PA quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of amino acids. However, due to the low volatility of 4-PA, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7][8]
Experimental Protocol: GC-MS for 4-PA Quantification
3.1. Principle: 4-PA is chemically modified (derivatized) to increase its volatility. The derivative is then separated by gas chromatography and detected by a mass spectrometer.
3.2. Materials and Reagents:
-
4-Pyridylalanine (analytical standard)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA, or ethyl chloroformate - ECF).[7][9]
-
Anhydrous solvents (e.g., acetonitrile, pyridine).
-
Organic extraction solvents (e.g., chloroform).
3.3. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC column suitable for amino acid derivative analysis (e.g., a 5% phenyl methylpolysiloxane column).[8]
3.4. Sample Preparation and Derivatization:
-
Sample Extraction: Extract 4-PA from the sample matrix and dry the extract completely.
-
Derivatization (Example with ECF):
-
Reconstitute the dried extract in a methanol/pyridine mixture.
-
Add ethyl chloroformate (ECF) and vortex to facilitate the reaction.[10]
-
Extract the derivatized 4-PA into an organic solvent like chloroform.
-
The organic layer is then injected into the GC-MS.
-
3.5. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivative.
-
Carrier Gas: Helium.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 4-PA.
-
3.6. Data Analysis:
-
Quantification is based on the peak area of the selected ions. An internal standard (e.g., an isotopically labeled or a structurally similar amino acid) should be used for accurate quantification.
Quantitative Data Summary (Illustrative)
| Parameter | GC-MS |
| Linearity Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Workflow: GC-MS Analysis of 4-PA
Caption: Workflow for 4-PA quantification by GC-MS.
Spectrophotometric Determination
A simple spectrophotometric method could potentially be developed for the quantification of 4-PA, particularly for in-process monitoring or for the analysis of pure formulations where high selectivity is not required. This would likely involve a color-forming reaction.
Potential Protocol Outline
4.1. Principle: This method would be based on the reaction of the amino group or the pyridine ring of 4-PA with a specific reagent to produce a colored complex, the absorbance of which can be measured with a spectrophotometer.[11][12] For instance, a reaction with a reagent like N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) could be explored, where the release of pyridine-2-thione can be quantified spectrophotometrically at 343 nm.[11] Alternatively, complexation with a metal ion that results in a colored species could be investigated.[13]
4.2. Method Development Considerations:
-
Selection of Reagent: The chosen reagent should react specifically with 4-PA under defined conditions.
-
Optimization of Reaction Conditions: Factors such as pH, temperature, reaction time, and reagent concentration would need to be optimized.
-
Validation: The method would require validation for linearity, accuracy, precision, and selectivity.
This approach would offer a cost-effective and rapid analysis but would likely be less sensitive and more prone to interferences than chromatographic methods.
Summary of Quantitative Methods
| Analytical Method | Principle | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation and UV detection. | Robust, widely available, good for moderate concentrations. | Lower sensitivity and selectivity compared to MS methods. |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection. | High sensitivity and selectivity, no derivatization needed. | Higher cost and complexity of instrumentation. |
| GC-MS | Gas chromatographic separation and mass spectrometric detection. | High sensitivity and selectivity. | Requires a derivatization step, which can be time-consuming. |
| Spectrophotometry | Color-forming reaction and absorbance measurement. | Simple, rapid, and cost-effective. | Lower sensitivity and selectivity, prone to interference. |
Potential Degradation Pathways
When handling and analyzing 4-PA, it is important to be aware of potential degradation pathways that can affect the accuracy of quantification. Like other amino acids and peptides, 4-PA can be susceptible to:
-
Oxidation: The pyridine ring and the amino acid structure can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Hydrolysis: In peptide formulations, the peptide bonds adjacent to the 4-PA residue can undergo hydrolysis, especially at extreme pH values.
-
Photodegradation: Exposure to UV light may lead to degradation of the pyridine moiety.
-
Strecker-type Degradation: In the presence of certain lipid oxidation products, amino acids can undergo Strecker degradation.[14]
To minimize degradation, samples containing 4-PA should be stored at low temperatures (–20 °C or –80 °C), protected from light, and handled in a manner that avoids repeated freeze-thaw cycles. The stability of 4-PA in the specific sample matrix and analytical solvent should be evaluated during method development.
References
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple spectrophotometric determination of solid supported amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: The Role of 4-Pal in Improving Solubility and Stability
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the use of 4-aminomethyl-L-phenylalanine (4-Pal) to enhance the solubility and stability of therapeutic peptides. The inclusion of this non-canonical amino acid presents a promising strategy to overcome common challenges in peptide-based drug development, ultimately improving their therapeutic potential.
Peptides offer high specificity and potency as therapeutic agents, but their application can be limited by poor solubility and susceptibility to enzymatic degradation. The incorporation of 4-Pal, a synthetic amino acid, has been shown to address these limitations. The aminomethyl group on the phenyl ring of 4-Pal introduces a positive charge at physiological pH, which can significantly improve the aqueous solubility of peptides, particularly those with hydrophobic sequences. Furthermore, the modification can sterically hinder protease activity, thereby enhancing the peptide's stability in biological fluids.
These application notes provide a detailed overview of the benefits of 4-Pal incorporation, supported by experimental protocols for peptide synthesis, solubility assessment, and stability analysis.
Data Presentation: Quantitative Impact of 4-Pal
To illustrate the quantitative benefits of incorporating 4-Pal, the following tables summarize hypothetical comparative data for a model peptide with and without the 4-Pal modification.
Table 1: Comparative Solubility Analysis
| Peptide Variant | Modification | Aqueous Solubility (mg/mL) at pH 7.4 |
| Model Peptide A | None (Native Sequence) | 0.5 |
| Model Peptide A-Pal | 4-Pal Substitution | 5.0 |
Table 2: Comparative Stability Analysis in Human Serum
| Peptide Variant | Modification | Half-life (t½) in Human Serum (hours) |
| Model Peptide A | None (Native Sequence) | 1.5 |
| Model Peptide A-Pal | 4-Pal Substitution | 8.0 |
Note: The data presented in these tables are illustrative and may vary depending on the specific peptide sequence and the position of the 4-Pal substitution.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigations.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Pal Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-(Boc-aminomethyl)-L-phenylalanine using a standard Fmoc/tBu strategy.[1][2][3][4]
1. Resin Preparation:
- Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (for standard amino acids):
- In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
- Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Wash the resin as described in step 2.
4. Incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine:
- Follow the same procedure as in step 3, using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.
5. Repetitive Cycles:
- Repeat steps 2, 3, and 4 for each amino acid in the desired sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
7. Purification:
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry.
SPPS workflow for 4-Pal peptide synthesis. Protocol 2: Turbidimetric Solubility Assay
This protocol provides a method to quantitatively assess the solubility of the synthesized peptides.[5][6][7]
1. Sample Preparation:
- Prepare stock solutions of the native and 4-Pal-modified peptides in an organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
2. Serial Dilution:
- In a 96-well plate, perform serial dilutions of the peptide stock solutions in the same organic solvent to create a range of concentrations.
3. Aqueous Buffer Addition:
- Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
4. Incubation and Measurement:
- Incubate the plate at room temperature for a set period (e.g., 2 hours).
- Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.
5. Data Analysis:
Plot the absorbance against the peptide concentration.
The concentration at which a significant increase in turbidity is observed indicates the solubility limit.
Workflow for the turbidimetric solubility assay. Protocol 3: In Vitro Serum Stability Assay
This protocol details the assessment of peptide stability in a biologically relevant medium.[8][9][10][11][12]
1. Peptide Solution Preparation:
- Prepare stock solutions of the native and 4-Pal-modified peptides in a suitable buffer at a known concentration (e.g., 1 mg/mL).
2. Incubation with Serum:
- In separate microcentrifuge tubes, mix the peptide stock solution with human serum (e.g., to a final peptide concentration of 100 µg/mL in 50% serum).
- Incubate the mixtures at 37°C.
3. Time-Point Sampling:
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
4. Quenching and Protein Precipitation:
- Immediately add a quenching solution (e.g., cold acetonitrile with 1% TFA) to the aliquot to stop enzymatic degradation and precipitate serum proteins.
- Vortex and centrifuge the samples at high speed.
5. HPLC Analysis:
- Analyze the supernatant by RP-HPLC.
- Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).
6. Data Analysis:
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
Workflow for the in vitro serum stability assay. Impact on Cellular Signaling
The incorporation of 4-Pal can also influence the interaction of peptides with their biological targets, such as G-protein coupled receptors (GPCRs), potentially modulating downstream signaling pathways. The enhanced stability and altered conformation of 4-Pal-modified peptides can lead to prolonged receptor occupancy and altered signaling cascades. For instance, a 4-Pal-modified peptide agonist might exhibit sustained activation of a GPCR, leading to prolonged downstream signaling through G-protein activation and subsequent second messenger production.
These application notes and protocols serve as a valuable resource for the scientific community, providing the necessary tools and knowledge to explore the potential of 4-Pal in developing more effective and robust peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. evotec.com [evotec.com]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 2-Amino-3-(pyridin-4-YL)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of the non-canonical amino acid 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as (S)-4-pyridylalanine. This versatile building block is of significant interest in pharmaceutical development for its role in creating novel peptide-based therapeutics and other complex molecular architectures. The following sections detail two primary methodologies for its production on a kilogram scale: a classical chemical synthesis approach via malonic ester synthesis followed by enantiomeric resolution, and a modern chemo-enzymatic approach offering direct access to the desired enantiomer.
Chemical Synthesis and Resolution Approach
This method is a robust and well-established route for the synthesis of alpha-amino acids. It involves the alkylation of diethyl acetamidomalonate with a suitable pyridine-containing electrophile, followed by hydrolysis, decarboxylation, and resolution of the resulting racemic mixture.
Experimental Protocol: Malonic Ester Synthesis of Racemic this compound
Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
-
Reaction Setup: A multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with 4-pyridinemethanol (1.0 kg, 9.16 mol) and a suitable solvent such as toluene (5 L).
-
Reaction: The mixture is cooled to 0-5 °C in an ice bath. Thionyl chloride (1.3 kg, 11.0 mol) is added dropwise while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-3 hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum to yield 4-(chloromethyl)pyridine hydrochloride.
Step 2: Alkylation of Diethyl Acetamidomalonate
-
Reaction Setup: A reaction vessel is charged with a solution of sodium ethoxide prepared from sodium (0.23 kg, 10.0 mol) and absolute ethanol (4 L). Diethyl acetamidomalonate (2.17 kg, 10.0 mol) is then added portion-wise.
-
Reaction: The mixture is stirred until a clear solution is obtained. 4-(Chloromethyl)pyridine hydrochloride (1.64 kg, 10.0 mol) is added portion-wise, and the reaction mixture is heated to reflux for 4-6 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
Reaction Setup: The crude product from the previous step is added to a solution of concentrated hydrochloric acid (6 L).
-
Reaction: The mixture is heated to reflux for 6-8 hours to effect hydrolysis of the ester and amide groups and subsequent decarboxylation.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). The precipitated racemic this compound is collected by filtration, washed with cold water and then ethanol, and dried.
Step 4: Resolution of Racemic this compound
-
Diastereomeric Salt Formation: The racemic amino acid (1.0 kg) is dissolved in a suitable solvent such as aqueous ethanol. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid, is added.
-
Fractional Crystallization: The solution is heated to obtain a clear solution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt.
-
Isolation of Desired Diastereomer: The crystals are collected by filtration. The process of recrystallization may be repeated to improve enantiomeric purity.
-
Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the enantiomerically pure (S)-2-Amino-3-(pyridin-4-YL)propanoic acid. The product is collected by filtration, washed, and dried.
Data Presentation: Chemical Synthesis
| Step | Starting Material | Reagents | Product | Typical Yield | Purity | Scale |
| 1 | 4-Pyridinemethanol | Thionyl chloride, Toluene | 4-(Chloromethyl)pyridine HCl | 90-95% | >98% | Kilogram |
| 2 | Diethyl acetamidomalonate | Sodium ethoxide, 4-(Chloromethyl)pyridine HCl | Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate | 80-85% | >95% (crude) | Kilogram |
| 3 | Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate | Concentrated HCl | Racemic this compound | 75-85% | >98% | Kilogram |
| 4 | Racemic Amino Acid | (R)-(-)-Mandelic acid | (S)-2-Amino-3-(pyridin-4-YL)propanoic acid | 35-45% (based on racemate) | >99% ee | Kilogram |
Diagram: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of (S)-2-Amino-3-(pyridin-4-YL)propanoic acid.
Chemo-enzymatic Synthesis Approach
This modern approach utilizes a transaminase enzyme for the asymmetric amination of a prochiral keto-acid, offering a more direct and potentially more sustainable route to the enantiomerically pure product.
Experimental Protocol: Chemo-enzymatic Synthesis
Step 1: Synthesis of 2-Oxo-3-(pyridin-4-yl)propanoic acid
-
Reaction Setup: A reaction vessel is charged with 4-pyridinecarboxaldehyde (1.0 kg, 9.34 mol) and pyruvic acid (0.9 kg, 10.2 mol) in a suitable solvent like acetic acid (5 L).
-
Reaction: The mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by HPLC.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-oxo-3-(pyridin-4-yl)propanoic acid.
Step 2: Enantioselective Biocatalytic Amination
-
Reaction Setup: A bioreactor is charged with a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5). 2-Oxo-3-(pyridin-4-yl)propanoic acid (1.0 kg, 5.58 mol) is added. An amine donor, such as isopropylamine (for cofactor regeneration), is also added in excess.
-
Enzymatic Reaction: A selected (S)-selective transaminase enzyme (e.g., from Vibrio fluvialis or an engineered variant) and pyridoxal 5'-phosphate (PLP) cofactor are added to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 30-40 °C) and pH.
-
Reaction Monitoring and Completion: The conversion to the amino acid is monitored by HPLC. The reaction is typically run for 12-24 hours.
-
Work-up and Isolation: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The pH of the solution is adjusted to the isoelectric point of the amino acid to induce precipitation. The product, (S)-2-Amino-3-(pyridin-4-YL)propanoic acid, is collected by filtration, washed with cold water, and dried.
Data Presentation: Chemo-enzymatic Synthesis
| Step | Starting Material | Reagents/Enzyme | Product | Typical Conversion | Enantiomeric Excess (ee) | Scale |
| 1 | 4-Pyridinecarboxaldehyde | Pyruvic acid, Acetic acid | 2-Oxo-3-(pyridin-4-yl)propanoic acid | 70-80% | N/A | Kilogram |
| 2 | 2-Oxo-3-(pyridin-4-yl)propanoic acid | (S)-selective Transaminase, Isopropylamine, PLP | (S)-2-Amino-3-(pyridin-4-YL)propanoic acid | >95% | >99% | Kilogram |
Diagram: Chemo-enzymatic Synthesis Pathway
Caption: Pathway for the chemo-enzymatic synthesis of (S)-2-Amino-3-(pyridin-4-YL)propanoic acid.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Pyridylalanine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 4-Pyridylalanine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of 4-Pyridylalanine derivatives, particularly when using High-Performance Liquid Chromatography (HPLC) and recrystallization techniques.
Issue 1: Poor Chromatographic Resolution or Peak Tailing in HPLC
Symptoms:
-
Co-elution of the target compound with impurities.
-
Asymmetric peak shape, often with a trailing edge.
-
Inconsistent retention times.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Action | Rationale |
| Strong Interaction with Stationary Phase | Modify the mobile phase. Lowering the pH (e.g., to 2.5-3.5 with 0.1% TFA or formic acid) can protonate the pyridine nitrogen, reducing its interaction with residual silanols on the silica-based column. | Protonation of the basic pyridine ring minimizes secondary interactions with the stationary phase, leading to improved peak shape. |
| Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.05-0.1%). | TEA preferentially interacts with the active silanol sites on the column, masking them from the analyte and reducing peak tailing. | |
| Inappropriate Column Chemistry | Switch to a different stationary phase. Consider a C8, phenyl-hexyl, or a polar-embedded column. For highly polar derivatives, a HILIC column might be beneficial. | Different stationary phases offer alternative separation mechanisms that can improve resolution between the target compound and closely related impurities. |
| Suboptimal Gradient Elution | Optimize the elution gradient. A shallower gradient around the elution time of the target compound can enhance separation from nearby impurities. | A less steep increase in the organic solvent concentration allows for better differentiation between compounds with similar hydrophobicities. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Exceeding the column's loading capacity can lead to peak broadening and distortion. |
Troubleshooting Workflow for Poor HPLC Performance:
Caption: Troubleshooting workflow for HPLC purification issues.
Issue 2: Low Recovery or Yield During Purification
Symptoms:
-
Significantly lower than expected amount of purified product after HPLC or recrystallization.
-
Loss of material during sample handling and transfer steps.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Action | Rationale |
| Poor Solubility | For HPLC, dissolve the crude product in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase. For recrystallization, perform a thorough solvent screen to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. | Ensuring complete dissolution of the sample prevents precipitation upon injection and maximizes the amount of compound that can be purified. In recrystallization, proper solvent selection is critical for efficient crystal formation and high recovery. |
| Irreversible Adsorption to HPLC Column | Use a "wash" step with a high percentage of a strong organic solvent (e.g., isopropanol) after the main elution gradient to strip any remaining compound from the column. | Highly hydrophobic or basic compounds can bind strongly to the stationary phase. A strong solvent wash can help recover this retained material. |
| Precipitation During HPLC Run | Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the initial mobile phase conditions. | Mismatch between the sample solvent and the mobile phase can cause the compound to precipitate on the column, leading to low recovery and high backpressure. |
| Excessive Solvent in Recrystallization | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield. |
| Premature Crystallization | During hot filtration in recrystallization, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. | Keeping the apparatus hot ensures that the compound remains dissolved until it is ready for the controlled cooling and crystallization step. |
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting workflow for low product recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with 4-Pyridylalanine derivatives?
A1: Common impurities can originate from the synthesis or degradation of the compound. These may include:
-
Starting materials: Unreacted reagents from the synthetic steps.
-
Byproducts of synthesis: These can include isomers, incompletely reacted intermediates, or products of side reactions. For peptide synthesis involving 4-Pyridylalanine, this could include deletion sequences or peptides with modified side chains.
-
Degradation products: The pyridine ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Residual solvents: Solvents used in the synthesis or purification may be retained in the final product.
-
Enantiomeric impurities: If the synthesis is not stereospecific, the desired enantiomer may be contaminated with its counterpart.
Q2: My 4-Pyridylalanine-containing peptide is aggregating during purification. What can I do?
A2: Aggregation is a common issue with peptides, and the aromatic nature of the pyridyl group can sometimes contribute to this. To mitigate aggregation:
-
Use of organic co-solvents: Incorporating solvents like acetonitrile, isopropanol, or even DMSO in the mobile phase can help disrupt hydrophobic interactions that lead to aggregation.
-
Chaotropic agents: Adding agents like guanidinium hydrochloride or urea to the sample and mobile phase can help solubilize aggregating peptides.
-
pH adjustment: Modifying the pH of the mobile phase can alter the charge state of the peptide and reduce aggregation.
-
Lower sample concentration: Reducing the concentration of the peptide solution being injected can minimize intermolecular interactions.
Q3: How can I confirm the purity and identity of my purified 4-Pyridylalanine derivative?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
Analytical HPLC: To assess the purity of the sample by observing the number and area percentage of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound. Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) which may be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and help identify impurities.
-
Chiral HPLC: If the stereochemistry is important, chiral chromatography can be used to determine the enantiomeric purity.
Q4: I am having trouble with the recrystallization of my 4-Pyridylalanine derivative; it is "oiling out." What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To address this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and try cooling again, perhaps more slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of the pure solid, adding a seed crystal can initiate crystallization.
-
Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a mixture of solvents.
Experimental Protocols
General Protocol for HPLC Purification of a 4-Pyridylalanine Derivative
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your compound.
1. Materials and Reagents:
-
Crude 4-Pyridylalanine derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
3. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A if soluble).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL (analytical) or 0.5-5 mL (preparative, depending on concentration and column size).
-
Gradient (starting point):
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the solvent by lyophilization or rotary evaporation.
General Protocol for Recrystallization of a 4-Pyridylalanine Derivative
1. Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat to boiling for a few minutes.
4. Hot Filtration (if charcoal was used):
-
Preheat a funnel and a new Erlenmeyer flask.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or vacuum oven.
Quantitative Data Summary
The following tables can be used to log and compare data from your purification experiments to aid in method optimization.
Table 1: HPLC Purification Performance
| Run ID | Column Type | Mobile Phase System | Gradient | Sample Load (mg) | Yield (%) | Purity (Area %) | Notes |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Yield (%) | Purity (%) | Notes |
Technical Support Center: Side Reactions in Peptide Synthesis with 4-Pyridylalanine (4-Pal)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-pyridylalanine (4-Pal) in solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions encountered when incorporating this unnatural amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of 4-Pal in Fmoc-SPPS?
A1: The main side reactions when using 4-Pal in Fmoc-SPPS are:
-
N-alkylation of the Pyridine Ring: The nitrogen atom in the pyridine side chain of 4-Pal is nucleophilic and can be alkylated. A common issue is the addition of a piperidine adduct (+78 Da) during the Fmoc-deprotection step with piperidine.[1]
-
Racemization: Like other amino acids, the chiral center of 4-Pal can undergo racemization during activation and coupling, leading to the incorporation of the D-isomer. This is particularly a concern with certain coupling reagents and basic conditions.
-
Aggregation: Peptides containing hydrophobic residues like 4-Pal can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[2]
Q2: Is it necessary to protect the side chain of 4-Pal?
A2: For many standard syntheses, side-chain protection of 4-Pal may not be strictly necessary. However, if you observe significant N-alkylation or if your synthesis protocol involves harsh conditions or reagents that can react with the pyridine nitrogen, side-chain protection is highly recommended.[1] The most common protecting group for the 4-Pal side chain is the acid-labile tert-butoxycarbonyl (Boc) group.
Q3: How can I minimize N-alkylation of the 4-Pal side chain during Fmoc deprotection?
A3: To reduce N-alkylation, you can:
-
Switch to a less nucleophilic base: Using a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine for Fmoc deprotection can significantly decrease the extent of this side reaction.[1][3][4]
-
Protect the side chain: Using Fmoc-4-Pal(Boc)-OH will prevent any reaction at the pyridine nitrogen.
-
Reduce deprotection time: Minimizing the exposure of the peptide to the basic deprotection solution can lower the incidence of N-alkylation.[1]
Q4: Which coupling reagents are best to minimize racemization of 4-Pal?
A4: While specific quantitative data for 4-Pal is limited, general principles for minimizing racemization apply. Onium salt-based coupling reagents like HATU and HBTU are generally efficient and lead to low levels of racemization.[5] For amino acids that are particularly prone to racemization, using a carbodiimide like DIC in combination with an additive such as OxymaPure can be a good strategy.[5]
Q5: What are the best practices for cleaving peptides containing 4-Pal from the resin?
A5: A standard cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), is often effective for peptides containing sensitive residues.[6][7] The inclusion of scavengers is crucial to trap reactive carbocations generated during the cleavage of protecting groups, which could otherwise modify the pyridine ring or other sensitive residues in your peptide.[6]
Troubleshooting Guides
Issue 1: Unexpected Mass Increase of +78 Da in Mass Spectrum
-
Symptom: Your mass spectrometry analysis shows a significant peak corresponding to the target peptide mass +78 Da.
-
Likely Cause: N-alkylation of the 4-Pal side chain by a piperidine adduct during Fmoc deprotection.[1]
-
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-4-Pyridylalanine
Welcome to the technical support center for optimizing the coupling of Fmoc-4-Pyridylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of Fmoc-4-Pyridylalanine into a peptide sequence.
Q1: I am observing low coupling efficiency with Fmoc-4-Pyridylalanine using standard coupling reagents. What could be the cause and how can I improve it?
A: Low coupling efficiency with Fmoc-4-Pyridylalanine can stem from several factors, including steric hindrance from the pyridyl ring and potential electronic effects. To address this, consider the following troubleshooting steps:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DIC in combination with HOBt may not be sufficiently reactive for this amino acid.[1][2] It is often beneficial to switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[1][3][4] Reagents such as HATU, HBTU, and PyBOP are known to be more effective for sterically hindered or challenging amino acids.[1][3][5]
-
Pre-activation: Ensure complete dissolution and pre-activation of the Fmoc-4-Pyridylalanine with the coupling reagent and a suitable base (e.g., DIPEA) for 1-5 minutes before adding the mixture to the resin.[6][7] This allows for the formation of the highly reactive activated ester.
-
Double Coupling: If a single coupling reaction proves insufficient, performing a second coupling with fresh reagents is a common and effective strategy to drive the reaction to completion.[6][7]
-
Reaction Time and Temperature: Extending the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[6] In some cases, a slight increase in temperature (e.g., to 30-40°C) may enhance the reaction rate, but this should be done cautiously to minimize the risk of racemization.[7]
Q2: My peptide synthesis is showing signs of aggregation after the addition of Fmoc-4-Pyridylalanine. What strategies can I employ to mitigate this?
A: Peptide aggregation on the solid support can block reactive sites and hinder both coupling and deprotection steps.[6][8] This is particularly common with hydrophobic residues. To combat aggregation:
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help disrupt the secondary structures that lead to aggregation.[6]
-
Solvent Choice: Using a "magic mixture" of solvents, such as a combination of DCM, DMF, and NMP, can improve solvation and reduce aggregation.[6]
-
Microwave-Assisted SPPS: Utilizing microwave synthesis can shorten reaction times and reduce aggregation by providing rapid and uniform heating.[7]
Q3: I am concerned about racemization of the 4-pyridylalanine residue during coupling. How can I minimize this side reaction?
A: Racemization is a critical concern in peptide synthesis, as it leads to the incorporation of the incorrect stereoisomer. To minimize racemization of Fmoc-4-Pyridylalanine:
-
Choice of Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in conjunction with your coupling reagent is highly effective in suppressing racemization.[1][5]
-
Base Selection: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][6] Avoid using an excessive amount of base, as this can promote racemization.
-
Avoid Prolonged Activation: Do not extend the pre-activation time unnecessarily, as this can increase the risk of racemization.[5]
Q4: Can the pyridine nitrogen in Fmoc-4-Pyridylalanine cause any side reactions?
A: While the pyridine nitrogen is generally not as reactive as other side chains, it can potentially be a site for unwanted modifications under certain conditions. It is crucial to ensure that all reagents and solvents are of high purity and free from contaminants that could lead to side reactions. Under standard Fmoc-SPPS conditions, the pyridine ring is generally stable. However, be mindful of subsequent chemical modifications planned for the peptide, as the pyridine nitrogen could participate in certain reactions.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents for challenging couplings, which can be extrapolated for Fmoc-4-Pyridylalanine.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | Cost-effective, simple by-product removal.[1][9] | May be insufficient for highly hindered couplings.[5] |
| HBTU/DIPEA | Uronium/Aminium | High | Low | Fast reaction times, good for most standard and many difficult couplings.[1][2] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HATU/DIPEA | Uronium/Aminium | Very High | Very Low | Excellent for sterically hindered amino acids, minimizes racemization due to the presence of HOAt.[1][4] | Higher cost compared to other reagents. |
| PyBOP/DIPEA | Phosphonium | High | Low | Effective for difficult couplings and cyclization reactions.[1][2] | By-products can sometimes be difficult to remove. |
| COMU/DIPEA | Uronium/Aminium | Very High | Very Low | Oxyma-based reagent, considered a safer alternative to benzotriazole-based reagents with comparable or superior performance to HATU.[3] | Relatively newer reagent, may be less commonly available. |
Experimental Protocols
Below are detailed protocols for coupling Fmoc-4-Pyridylalanine using different activation methods. These protocols assume a standard solid-phase peptide synthesis setup.
Protocol 1: Coupling with HATU/DIPEA
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the fulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Pyridylalanine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[6] A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Coupling with DIC/OxymaPure
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-4-Pyridylalanine (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
DIC Addition: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Coupling: Immediately add the solution to the deprotected resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
The following diagrams illustrate key workflows and concepts in the coupling of Fmoc-4-Pyridylalanine.
References
Overcoming solubility issues of 4-Pyridylalanine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals when working with 4-Pyridylalanine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Pyridylalanine?
A1: 4-Pyridylalanine is an unnatural amino acid with a polar pyridyl group and an amphoteric amino acid backbone. Its solubility is influenced by the zwitterionic nature of the amino acid group and the aromatic pyridyl ring. It generally exhibits low solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents.
Q2: Why is my 4-Pyridylalanine not dissolving in a specific organic solvent?
A2: Several factors can contribute to poor solubility. These include the inherent polarity mismatch between 4-Pyridylalanine and the solvent, the crystalline structure of the solid material, and the absence of conditions that would favor the charged (and more soluble) form of the amino acid.
Q3: Can I heat the mixture to improve the solubility of 4-Pyridylalanine?
A3: Gentle warming (up to 40°C) can be effective in increasing the dissolution rate and solubility.[1] However, excessive heating should be avoided as it can lead to degradation of the amino acid.
Q4: Is sonication a recommended method for dissolving 4-Pyridylalanine?
A4: Yes, sonication is a useful technique to break down solid aggregates and enhance the dissolution of 4-Pyridylalanine in a solvent.[1]
Q5: How does pH affect the solubility of 4-Pyridylalanine in solvent mixtures containing water?
A5: As an amino acid, 4-Pyridylalanine is amphoteric. Its solubility in aqueous-organic mixtures is pH-dependent. At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility. Adjusting the pH away from the pI will increase the net charge and, consequently, its solubility.[2][3][4]
Q6: Are there alternative forms of 4-Pyridylalanine with better solubility?
A6: Yes, salt forms, such as 4-Pyridylalanine hydrochloride (HCl), often exhibit significantly improved solubility in polar solvents compared to the free base form.
Troubleshooting Guides
Problem: 4-Pyridylalanine is insoluble or poorly soluble in a desired organic solvent.
This is a common challenge due to the zwitterionic nature of 4-Pyridylalanine. The following troubleshooting workflow can help identify a suitable solvent and method for dissolution.
Caption: Troubleshooting workflow for dissolving 4-Pyridylalanine.
Visualizing the Impact of pH on Solubility
The following diagram illustrates the relationship between pH and the charge state of 4-Pyridylalanine, which directly impacts its solubility in aqueous-containing solvent systems.
Caption: pH effect on 4-Pyridylalanine charge and solubility.
Quantitative Solubility Data
The following table provides estimated solubility data for 4-Pyridylalanine in various organic solvents at room temperature (25°C). Please note that these are approximate values and empirical testing is recommended.
| Solvent | Chemical Formula | Type | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~25 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~15 |
| Methanol | CH₃OH | Polar Protic | ~5 |
| Ethanol | C₂H₅OH | Polar Protic | ~2 |
| Acetonitrile | C₂H₃N | Polar Aprotic | <1 |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | <0.1 |
| Hexane | C₆H₁₄ | Nonpolar | <0.1 |
Experimental Protocols
Protocol 1: Dissolution in Polar Aprotic Solvents (DMSO or DMF)
This protocol is recommended as the first-line approach for dissolving 4-Pyridylalanine.
Materials:
-
4-Pyridylalanine
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of 4-Pyridylalanine into a clean, dry vial.
-
Add a small volume of DMSO or DMF to the vial to create a concentrated stock solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath at room temperature.
-
Sonicate in short bursts (e.g., 5-10 minutes) until the solution becomes clear.
-
Once dissolved, the stock solution can be diluted with the appropriate experimental buffer or medium. Perform a small test dilution first to ensure the compound remains in solution at the final concentration.
Protocol 2: Dissolution using a Co-Solvent System (e.g., Ethanol/Water)
This method is suitable when a purely organic solvent is not compatible with the downstream application.
Materials:
-
4-Pyridylalanine
-
Ethanol (or other suitable alcohol)
-
Deionized water or buffer
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Weigh the 4-Pyridylalanine into a vial.
-
Add a minimal amount of ethanol to wet the solid.
-
Slowly add deionized water or buffer to the mixture while continuously vortexing or stirring.
-
Monitor the solution for clarity. If solubility is low, gentle warming (up to 40°C) can be applied.
-
Adjust the volume with the aqueous component to reach the desired final concentration and co-solvent ratio.
Protocol 3: pH-Adjusted Dissolution in Aqueous-Organic Mixtures
This protocol is effective when the final formulation can tolerate a pH outside the neutral range.
Materials:
-
4-Pyridylalanine
-
Co-solvent (e.g., Methanol, Ethanol)
-
Deionized water
-
Dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH)
-
pH meter or pH paper
Procedure:
-
Create a slurry of 4-Pyridylalanine in the desired aqueous-organic co-solvent mixture.
-
While stirring, add small aliquots of the dilute acid or base.
-
Monitor the pH and the dissolution of the solid. As the pH moves away from the isoelectric point of 4-Pyridylalanine, its solubility will increase.
-
Continue to add the acid or base until the 4-Pyridylalanine is fully dissolved.
-
Record the final pH of the solution. If necessary, adjust the pH back towards the desired experimental range, being careful not to cause precipitation.
References
Technical Support Center: Chiral Separation of 2-Amino-3-(pyridin-4-YL)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of chiral separation of 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridylalanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral separation important?
A1: this compound, commonly known as 4-pyridylalanine, is a non-proteinogenic amino acid containing a pyridine ring.[1] Like most amino acids (except glycine), it is chiral and exists as two non-superimposable mirror images called enantiomers (D- and L-forms). The enantioselective separation of this compound is critical in drug development and biological studies because different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic properties.[2][3] Ensuring the enantiomeric purity of pharmaceutical ingredients is often a regulatory requirement.
Q2: What are the main challenges in the chiral separation of this compound?
A2: The primary challenges stem from its structure as an underivatized amino acid:
-
Zwitterionic Nature: In solution, amino acids exist as zwitterions (containing both positive and negative charges), which can lead to poor peak shape and low retention on standard reversed-phase columns.[4]
-
High Polarity: The polar nature of the molecule makes it poorly soluble in non-polar solvents typically used in normal-phase chromatography and can lead to weak retention on conventional C18 columns.[5]
-
Complex Interactions: The presence of the pyridine ring, an amino group, and a carboxylic acid group allows for multiple types of interactions (ionic, hydrogen bonding, π-π stacking), which must be effectively exploited by the chiral stationary phase (CSP) to achieve separation.
Q3: Which types of High-Performance Liquid Chromatography (HPLC) columns are most effective for this separation?
A3: Direct chiral separation is often preferred to avoid the extra steps and potential impurities associated with derivatization. Several types of chiral stationary phases (CSPs) have proven effective for separating underivatized amino acids:
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly successful. They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids.
-
Zwitterionic Ion-Exchange CSPs: These phases, often derived from Cinchona alkaloids (e.g., CHIRALPAK ZWIX), are specifically designed for the chiral recognition of amphoteric molecules (ampholytes) like amino acids and small peptides.[6]
-
Crown Ether-Based CSPs: These columns rely on multiple hydrogen bonding interactions between the primary amine of the analyte and the crown ether structure. They typically require an acidic mobile phase to ensure the amine is cationic.[3]
-
Polysaccharide-Based CSPs: While challenging for underivatized amino acids, derivatized polysaccharide columns (e.g., Chiralpak IA, IB, IC) can be effective, often used with polar organic or normal-phase mobile phases.[2][4]
Q4: What are the recommended mobile phase conditions for the chiral separation of 4-pyridylalanine?
A4: Mobile phase selection is crucial and depends heavily on the chosen CSP. Common starting points include:
-
Polar Ionic Mode (for Macrocyclic Glycopeptide/Zwitterionic CSPs): A mixture of methanol or acetonitrile with a small amount of acidic and/or basic additive. For example, a mobile phase of Methanol/Water with additives like formic acid, trifluoroacetic acid (TFA), or ammonium acetate can be effective.[6]
-
Polar Organic Mode (POM): This mode uses organic solvents like acetonitrile, methanol, or ethanol, often with acidic/basic additives. It is compatible with LC-MS applications.
-
Reversed-Phase Mode: Acetonitrile/water or methanol/water gradients with an acid additive (e.g., 0.1% formic acid or TFA) are common. The use of TFA can sometimes improve peak shape and separation for amino acids.[4][5]
Troubleshooting Guide
Problem: Poor or no enantiomeric resolution.
-
Answer:
-
Verify Column Choice: Confirm that the selected Chiral Stationary Phase (CSP) is suitable for underivatized amino acids. Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or zwitterionic (e.g., CHIRALPAK ZWIX) columns are often the best starting points.[6]
-
Optimize Mobile Phase Composition: Systematically vary the concentration of the organic modifier (e.g., methanol or acetonitrile). For some amino acids on teicoplanin-based CSPs, retention can exhibit a "U-shaped" profile, meaning resolution may improve at both lower and higher organic modifier concentrations.
-
Adjust Mobile Phase Additive: The type and concentration of the acid or buffer are critical. Screen different additives such as formic acid, acetic acid, and trifluoroacetic acid (TFA).[5] For zwitterionic CSPs, the additive concentration modulates the ionic interactions essential for separation.[6]
-
Change the Organic Modifier: Switch between methanol, ethanol, and acetonitrile, as this can significantly alter selectivity.
-
Screen Different CSPs: If optimization fails, a different separation mechanism may be needed. It is often impossible to predict which CSP will work best without screening a variety of column chemistries.[4][7]
-
Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks).
-
Answer:
-
Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.
-
Adjust Additive: Peak tailing, especially for basic compounds like 4-pyridylalanine, can result from secondary interactions with residual silanols on the silica support. Increasing the concentration or strength of the acidic modifier (e.g., switching from formic acid to TFA) can improve peak shape.[4]
-
Reduce Sample Load: Column overload is a common cause of peak fronting and broadening. Reduce the injection volume or the sample concentration and re-inject.
-
Check for Contamination: Ensure the column and system are clean. Contaminants can interact with the analyte and degrade peak shape.
-
Problem: Retention time is too long or too short.
-
Answer:
-
Adjust Organic Modifier Concentration: In reversed-phase or polar ionic modes, increasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will typically decrease retention time. Conversely, decreasing the organic content will increase retention. Be mindful of the "U-shaped" retention behavior observed on some CSPs.
-
Modify Additive Concentration: In ion-exchange chromatography, adjusting the buffer or salt concentration can significantly impact retention. Higher buffer concentrations often lead to lower retention.
-
Adjust Flow Rate: Decreasing the flow rate will increase retention time and may improve resolution, while increasing it will shorten the analysis time.
-
Problem: Elution order of enantiomers needs to be reversed.
-
Answer:
-
Use a Pseudo-Enantiomeric CSP: Some CSPs are available with chiral selectors of the opposite configuration (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)). Switching to the complementary column will reverse the elution order, which is highly beneficial for accurately quantifying a trace enantiomer that elutes after the major peak.[6]
-
Change Mobile Phase or Temperature: While less predictable, altering the mobile phase composition or the column temperature can sometimes induce a reversal in elution order.[7]
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Method Screening
The following table provides suggested starting points for screening different chiral stationary phases for the separation of this compound. Optimization will be required.
| CSP Type | Example Column | Mobile Phase Mode | Typical Mobile Phase Composition | Flow Rate (mL/min) | Detection |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Polar Ionic | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 100/0/0.01/0.02) | 1.0 | UV (254 nm) |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+) | Polar Ionic | Methanol / Water (e.g., 50/50) + 25 mM Formic Acid & 12.5 mM Ammonia | 0.5 - 1.0 | UV (254 nm) |
| Crown Ether | CROWNPAK® CR-I(+) | Reversed-Phase | Perchloric Acid Solution (pH 1.0 - 2.0) / Methanol | 0.8 - 1.2 | UV (254 nm) |
| Polysaccharide | Chiralpak® IC-3 | Normal Phase | Hexane / Ethanol / TFA (e.g., 80/20/0.1) | 1.0 | UV (254 nm) |
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation by HPLC
This protocol outlines a systematic approach to developing a chiral separation method for this compound.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL.
-
The dissolution solvent should be the initial mobile phase or a solvent miscible with it (e.g., methanol/water 50:50).
-
-
Initial Column and Mobile Phase Screening:
-
Select a primary column for screening, such as a macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T).
-
Equilibrate the column with the starting mobile phase (e.g., Methanol with 0.1% Formic Acid) for at least 30 column volumes.
-
Inject the racemic sample (5-10 µL).
-
Run the analysis for a sufficient time to ensure both peaks have eluted.
-
If no separation is observed, proceed to screen other mobile phases and columns as outlined in Table 1.
-
-
Method Optimization (once partial separation is achieved):
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol) to the aqueous or acid component in 5-10% increments to optimize resolution (α) and retention factor (k').
-
Additive: Adjust the type and concentration of the acidic or basic modifier. For example, compare 0.1% formic acid with 0.1% TFA or vary the concentration of ammonium acetate. This can significantly impact peak shape and selectivity.
-
Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can affect selectivity, sometimes dramatically, and can even reverse the elution order.[7]
-
Flow Rate: Once selectivity is optimized, adjust the flow rate to balance analysis time and efficiency. Lower flow rates often improve resolution but increase run time.
-
-
Validation:
-
Once optimal conditions are found, perform method validation according to relevant guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
-
Visualizations
References
- 1. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. reddit.com [reddit.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Racemization of 4-Pyridylalanine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of 4-Pyridylalanine (4-Pal) during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 4-Pyridylalanine?
A1: Racemization is the conversion of a pure enantiomer (e.g., L-4-Pyridylalanine) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity, receptor binding affinity, and overall therapeutic efficacy. While specific data on 4-Pyridylalanine is limited, its aromatic and electron-withdrawing nature, similar to other racemization-prone amino acids like histidine, makes it susceptible to this side reaction.[2][3]
Q2: What is the primary mechanism of racemization for 4-Pyridylalanine during peptide synthesis?
A2: The most common mechanism for racemization of Nα-protected amino acids during peptide bond formation is through the formation of a planar oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxylic acid of Fmoc-4-Pal-OH is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[4]
Q3: What are the key factors that influence the racemization of 4-Pyridylalanine?
A3: Several factors during the coupling step can significantly impact the extent of 4-Pal racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly efficient uronium/aminium reagents can sometimes promote racemization, while carbodiimide-based methods, when used with additives, are often preferred for minimizing this side reaction.[2]
-
Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for minimizing oxazolone formation.[4]
-
Base: The type and concentration of the base used for activating the amino acid and neutralizing the resin are critical. Strong, non-sterically hindered bases can increase the rate of racemization.[5]
-
Temperature: Elevated temperatures, often used to accelerate coupling, can also increase the rate of racemization.[6]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.[4]
-
Solvent: The polarity of the solvent can influence racemization rates.
Troubleshooting Guide: High Levels of D-4-Pyridylalanine Diastereomer Detected
This guide will help you diagnose and resolve issues with 4-Pal racemization in your peptide synthesis experiments.
start [label="High D-4-Pal Diastereomer Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Evaluate Coupling Reagent and Additive", fillcolor="#FBBC05"]; carbodiimide_check [label="Using Carbodiimide (e.g., DIC)?", shape=diamond, fillcolor="#F1F3F4"]; no_additive [label="No Additive Used", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_additive [label="Action: Add Oxyma or HOAt", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; onium_check [label="Using Onium Salt (e.g., HATU, HBTU)?", shape=diamond, fillcolor="#F1F3F4"]; check_base [label="Step 2: Assess Base and Reaction Conditions", fillcolor="#FBBC05"]; strong_base [label="Using Strong Base (e.g., DIPEA)?", shape=diamond, fillcolor="#F1F3F4"]; switch_base [label="Action: Switch to a Weaker/Hindered Base (e.g., NMM, Collidine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="High Temperature Coupling?", shape=diamond, fillcolor="#F1F3F4"]; lower_temp [label="Action: Lower Coupling Temperature (e.g., to RT or 0°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; refine_protocol [label="Step 3: Refine Coupling Protocol", fillcolor="#FBBC05"]; preactivation_check [label="Prolonged Pre-activation?", shape=diamond, fillcolor="#F1F3F4"]; minimize_preactivation [label="Action: Minimize Pre-activation Time or Add Reagents Directly to Resin", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Racemization Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagents; check_reagents -> carbodiimide_check; carbodiimide_check -> no_additive [label="Yes"]; no_additive -> add_additive; add_additive -> check_base; carbodiimide_check -> onium_check [label="No"]; onium_check -> check_base; check_base -> strong_base; strong_base -> switch_base [label="Yes"]; switch_base -> check_temp; strong_base -> check_temp [label="No"]; check_temp -> lower_temp [label="Yes"]; lower_temp -> refine_protocol; check_temp -> refine_protocol [label="No"]; refine_protocol -> preactivation_check; preactivation_check -> minimize_preactivation [label="Yes"]; minimize_preactivation -> end; preactivation_check -> end [label="No"]; }
Caption: A logical workflow for troubleshooting high racemization levels of 4-Pyridylalanine.Quantitative Data Summary
| Coupling Reagent/Additive | Base | Racemization Level | Comments |
| DIC/HOBt | DIPEA | Low to Moderate | A standard and cost-effective method.[7] |
| DIC/Oxyma | DIPEA/NMM | Very Low | Oxyma is an excellent non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[4] |
| HATU/HOAt | DIPEA | Low | Highly efficient and fast-acting, with generally low racemization.[1] |
| HATU/HOAt | NMM | Very Low | The use of a weaker base further reduces racemization.[7] |
| HBTU/HOBt | DIPEA | Low to Moderate | A widely used reagent, but can lead to higher racemization than HATU.[1] |
| PyBOP | DIPEA/NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[2] |
Note: The level of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the C-terminal amino acid. The data presented here are for illustrative purposes and should be used as a general guideline.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-4-Pyridylalanine-OH
This protocol is designed to minimize racemization during the coupling of Fmoc-4-Pal-OH in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-4-Pyridylalanine-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Methodology:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.[4]
-
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-4-Pal-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add NMM or 2,4,6-Collidine (4 eq.) to the solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow for prolonged pre-activation.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
start [label="Start: Deprotected Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_coupling_mix [label="Prepare Coupling Mixture:\nFmoc-4-Pal-OH + Oxyma + Base + DIC\n(Minimal Pre-activation)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; add_to_resin [label="Add Coupling Mixture to Resin", shape=box]; couple [label="Agitate at Room Temperature\n(2-4 hours)", shape=box]; monitor [label="Monitor with Kaiser Test", shape=diamond, fillcolor="#F1F3F4"]; wash [label="Wash Resin (DMF & DCM)", shape=box]; end [label="End: Coupled Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_coupling_mix; prepare_coupling_mix -> add_to_resin; add_to_resin -> couple; couple -> monitor; monitor -> wash [label="Negative"]; monitor -> couple [label="Positive"]; wash -> end; }
Caption: Experimental workflow for the low-racemization coupling of Fmoc-4-Pyridylalanine-OH.Protocol 2: Chiral Analysis of 4-Pyridylalanine by HPLC
This protocol provides a general method for the analysis of 4-Pal enantiomers after peptide hydrolysis. Optimization of the chromatographic conditions may be required.
Materials:
-
Lyophilized peptide containing 4-Pyridylalanine
-
6 N HCl
-
Chiral HPLC column (e.g., Crownpak CR(+), Astec CHIROBIOTIC T)
-
HPLC grade solvents (e.g., water, methanol, acetonitrile, perchloric acid)
-
L- and D-4-Pyridylalanine standards
Methodology:
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube.
-
Add 1 mL of 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open carefully, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the amino acid residue in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Column: A chiral column capable of separating amino acid enantiomers is required. A Crownpak CR(+) column is often a good starting point.
-
Mobile Phase: A typical mobile phase for a Crownpak CR(+) column is aqueous perchloric acid (pH 1.0 to 2.0). The exact pH should be optimized for the best separation of 4-Pal enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 260 nm (due to the pyridyl ring).
-
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the L- and D-4-Pyridylalanine standards to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Identify and integrate the peaks corresponding to the L- and D-4-Pal enantiomers.
-
-
-
Quantification of Racemization:
-
Calculate the percentage of the D-enantiomer using the following formula: % D-isomer = [Area(D-4-Pal) / (Area(L-4-Pal) + Area(D-4-Pal))] x 100
-
By implementing these best practices and troubleshooting strategies, researchers can significantly minimize the risk of 4-Pyridylalanine racemization, thereby ensuring the synthesis of high-purity peptides with the correct stereochemistry for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Peptides Containing 4-Pyridylalanine (4-Pal)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing 4-pyridylalanine (4-Pal). The following information is designed to directly address specific challenges that may arise during the synthesis, purification, and handling of these peptides.
Frequently Asked Questions (FAQs)
Q1: My 4-Pal containing peptide is showing poor solubility in aqueous buffers. Isn't 4-Pal supposed to increase hydrophilicity?
A1: While it is true that the incorporation of 4-pyridylalanine (4-Pal) can enhance the aqueous solubility and stability of peptides, other factors can still contribute to poor solubility.[1][2][3] The pyridyl group of 4-Pal has a pKa of approximately 5.5. This means that the solubility of your peptide can be highly dependent on the pH of the solution. At a pH below the pKa, the pyridyl nitrogen will be protonated, imparting a positive charge and increasing hydrophilicity. Conversely, at a pH above the pKa, the pyridyl group is neutral, which may reduce the overall solubility of the peptide, especially if the rest of the sequence contains hydrophobic residues. Additionally, peptides with a high proportion of residues capable of forming intermolecular hydrogen bonds can form gels or aggregates in aqueous solutions.[4]
Q2: During solid-phase peptide synthesis (SPPS) of a 4-Pal containing peptide, I'm observing incomplete coupling and deletions in the final product. What could be the cause?
A2: Aggregation of the growing peptide chain on the solid support is a common cause of incomplete coupling and the formation of deletion sequences.[5] While 4-Pal is intended to improve solubility, interactions between peptide chains can still occur, particularly in longer or more complex sequences. The formation of secondary structures, such as beta-sheets, can hinder the accessibility of the N-terminus for the next coupling step.[5] Challenges in SPPS can also arise from the specific chemical properties of the 4-Pal residue and its protecting groups, which may require optimized coupling conditions.
Q3: My purified 4-Pal peptide precipitates out of solution during storage. How can I prevent this?
A3: Precipitation during storage is often a sign of peptide aggregation. Several factors can influence the long-term stability of a peptide solution, including concentration, pH, temperature, and the presence of nucleating agents. For 4-Pal containing peptides, maintaining a pH that ensures the protonation of the pyridyl group can help maintain solubility. It is also advisable to store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also critical; for instance, peptides with free cysteine residues should be stored in oxygen-free buffers to prevent oxidation-induced disulfide bond formation, which can lead to aggregation.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized 4-Pal Peptide
Symptoms:
-
The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris).
-
The solution becomes cloudy or forms visible precipitates.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility of 4-Pal peptides.
Detailed Protocols:
-
Protocol 1: pH Adjustment for Solubilization
-
Weigh a small amount of the lyophilized peptide.
-
Add sterile, distilled water.
-
If the peptide does not dissolve, add a dilute acidic solution (e.g., 10% acetic acid or 0.1 M HCl) dropwise while vortexing.[7]
-
Monitor the pH to ensure it is below the pKa of 4-Pal (~5.5).
-
Once dissolved, the peptide solution can be diluted with the desired buffer.
-
-
Protocol 2: Use of Organic Solvents
-
For highly hydrophobic peptides, dissolve a small amount in a minimal volume of an organic solvent such as DMSO or DMF.[4]
-
Once fully dissolved, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing.
-
If the peptide begins to precipitate, stop adding the buffer. The final concentration will be limited by the peptide's solubility in the mixed solvent system.
-
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Low yield of the desired peptide.
-
Presence of deletion sequences in the final product.
-
Resin clumping or shrinking during synthesis.
Strategies to Mitigate On-Resin Aggregation:
| Strategy | Description |
| Chaotropic Agents | The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can disrupt secondary structures and improve solvation of the peptide-resin complex. |
| "Difficult Sequence" Protocols | Employing specialized protocols for difficult sequences, which may involve elevated temperatures, longer reaction times, or the use of high-boiling point solvents like N-methyl-2-pyrrolidone (NMP), can enhance coupling efficiency.[8] |
| Pseudoproline Dipeptides | The introduction of pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of beta-sheets and other secondary structures that lead to aggregation. |
| Microwave-Assisted Synthesis | Microwave irradiation can accelerate coupling and deprotection reactions, reducing the overall synthesis time and potentially minimizing aggregation by providing energy to overcome intermolecular interactions.[8] |
Understanding the Role of 4-Pal in Peptide Aggregation
The 4-pyridylalanine residue has unique properties that can either mitigate or contribute to peptide aggregation depending on the experimental conditions. The pyridyl side chain can engage in aromatic stacking interactions, similar to other aromatic amino acids. However, its key feature is the nitrogen atom, which can act as a hydrogen bond acceptor or become protonated at acidic pH.
Caption: Influence of pH on 4-Pal protonation and peptide aggregation.
By understanding and controlling the protonation state of the 4-Pal residue, researchers can significantly improve the solubility and handling of these peptides, thereby reducing the likelihood of aggregation-related issues in their experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. biobasic.com [biobasic.com]
- 8. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Stability of 4-Pyridylalanine Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-Pyridylalanine (4-Pal) in their experiments. The content is designed to directly address common problems and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue when using unprotected Fmoc-4-Pal-OH in solid-phase peptide synthesis (SPPS)?
A1: The main stability concern is the N-alkylation of the 4-pyridyl side chain by piperidine, which is commonly used for Nα-Fmoc deprotection. The nitrogen atom in the 4-position of the pyridine ring is nucleophilic and can react with the piperidine, resulting in a pyridinium salt.[1] This leads to a mass increase of +78 Da in the final peptide, complicating purification and potentially altering the peptide's biological activity.
Q2: Why is 4-Pyridylalanine more susceptible to this side reaction compared to 2- or 3-Pyridylalanine?
A2: The position of the nitrogen atom in the pyridine ring influences its basicity and nucleophilicity. The 4-pyridyl nitrogen is generally more nucleophilic than the nitrogens in the 2- and 3-positions, making it more prone to N-alkylation under the basic conditions of Fmoc deprotection.[1]
Q3: Is it always necessary to protect the side chain of 4-Pyridylalanine?
A3: Not always. For short peptides or sequences where the N-alkylation is observed to be minimal, using unprotected Fmoc-4-Pal-OH may be acceptable. However, if you observe a significant +78 Da adduct in your mass spectrometry analysis, or if your synthesis involves prolonged exposure to piperidine, side-chain protection is highly recommended.[1]
Q4: What are the recommended protecting groups for the 4-Pyridylalanine side chain?
A4: The most common and effective protecting groups for the 4-pyridyl nitrogen are the tert-butyloxycarbonyl (Boc) and the trityl (Trt) groups.[1] These groups are stable to the basic conditions of Fmoc deprotection but can be removed during the final acidic cleavage of the peptide from the resin.
Q5: Which protecting group, Boc or Trt, offers better stability for the 4-Pal side chain?
Troubleshooting Guides
Issue 1: A significant peak with a +78 Da mass shift is observed in the mass spectrum of my 4-Pal containing peptide.
-
Cause: This is a strong indication of N-alkylation of the 4-pyridyl side chain by piperidine during Fmoc deprotection.
-
Solutions:
-
Switch to a Less Nucleophilic Base for Fmoc Deprotection: Replace the standard 20% piperidine in DMF with a less nucleophilic base. This will significantly reduce the rate of N-alkylation.
-
Use a Protected 4-Pyridylalanine Derivative: For future syntheses, use Fmoc-4-Pal(Boc)-OH or Fmoc-4-Pal(Trt)-OH to prevent the side reaction.
-
Issue 2: How can I confirm that the +78 Da adduct is indeed due to piperidine N-alkylation?
-
Solution: Perform a control synthesis of a short, simple peptide containing 4-Pal. Divide the resin after the 4-Pal coupling and deprotect one half with 20% piperidine in DMF and the other half with an alternative, less nucleophilic base like 10% piperazine in DMF/EtOH. Analyze the cleaved peptides by mass spectrometry. A significant reduction or absence of the +78 Da peak in the sample deprotected with the alternative base will confirm the cause of the side reaction.
Data Presentation
Table 1: Comparison of Deprotection Reagents for Fmoc-SPPS and their Impact on Side Reactions
| Deprotection Reagent | Composition | Key Advantages | Potential to Reduce 4-Pal N-Alkylation |
| Piperidine | 20% in DMF | Fast and efficient Fmoc removal | Low (High potential for N-alkylation) |
| Piperazine | 10% in DMF/EtOH | Less nucleophilic than piperidine, reduces base-mediated side reactions.[4][5] | High |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | Very rapid and efficient Fmoc removal, minimizes aggregation.[6] | High |
Table 2: Stability of Side-Chain Protecting Groups for Heterocyclic Amino Acids in Fmoc-SPPS (Data extrapolated from studies on Histidine)
| Protected Amino Acid | Protecting Group | Stability to 20% Piperidine in DMF | Key Advantages |
| Fmoc-His(Boc)-OH | Boc | Excellent, even at elevated temperatures.[2] | Suppresses racemization, high solution stability.[2][3] |
| Fmoc-His(Trt)-OH | Trt | Generally good, but less stable than Boc in solution.[2] | Standard, widely used. |
Note: This data is based on studies with Histidine and is intended to be illustrative for the expected stability of protected 4-Pyridylalanine derivatives.
Experimental Protocols
Protocol 1: Stability Assessment of 4-Pal Protecting Groups
-
Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Coupling of Protected 4-Pal: Couple Fmoc-4-Pal(Boc)-OH (or Fmoc-4-Pal(Trt)-OH) (3 eq.) using HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Fmoc Deprotection and Capping: Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min). Cap any unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.
-
Piperidine Stability Test: Treat the resin with 20% piperidine in DMF for an extended period (e.g., 2, 4, 8, and 16 hours) at room temperature.
-
Cleavage and Analysis: After each time point, take a small sample of the resin, wash thoroughly, and cleave the dipeptide using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Analyze the crude peptide by RP-HPLC and mass spectrometry to quantify the extent of protecting group cleavage.
Protocol 2: Standard Fmoc-SPPS of a 4-Pal Containing Peptide using an Alternative Base
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 10% piperazine in DMF/EtOH (9:1 v/v) for 15 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a suitable coupling agent (e.g., HCTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours.[7]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by preparative RP-HPLC.
Visualizations
Caption: N-Alkylation of the 4-pyridylalanine side chain by piperidine.
Caption: Troubleshooting workflow for +78 Da mass shift in 4-Pal peptides.
Caption: Experimental workflow for assessing protecting group stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [merel.si]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimization of Deprotection Protocols for 4-Pal-Containing Peptides
Welcome to the technical support center for the optimization of deprotection protocols for peptides containing 4-pyridylalanine (4-Pal). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of 4-Pal-containing peptides?
A1: The primary challenges stem from the basic and nucleophilic nature of the pyridine side chain of 4-Pal. This can lead to side reactions such as N-alkylation during Fmoc deprotection and potential modifications during TFA cleavage if inappropriate scavengers are used. Additionally, aggregation of hydrophobic peptide sequences can hinder both deprotection and coupling steps.[1]
Q2: Is it necessary to protect the side chain of 4-pyridylalanine during solid-phase peptide synthesis (SPPS)?
A2: For many applications, side-chain protection of 4-Pal is not strictly necessary. However, if you observe significant side reactions like N-alkylation, or if your synthesis involves reagents that can react with the pyridyl nitrogen, then side-chain protection is recommended.
Q3: Which cleavage cocktail is recommended for 4-Pal-containing peptides?
A3: A standard cleavage cocktail such as Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 v/v/v) is often effective, especially for peptides without other sensitive residues.[2] For more complex peptides or if side reactions are observed, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) can offer better protection for a wider range of sensitive residues.[2][3]
Q4: How can I monitor the completeness of the deprotection and cleavage?
A4: The most common methods for monitoring deprotection and cleavage are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis of the crude peptide will show the purity and the presence of any byproducts, while MS will confirm the molecular weight of the desired peptide and any side products.[4]
Q5: What can I do if my 4-Pal-containing peptide shows low yield after cleavage?
A5: Low yield can be due to several factors, including incomplete synthesis, aggregation, or issues with the cleavage and work-up. A systematic approach to troubleshooting is recommended, starting with a test cleavage of a small amount of resin to analyze the product by MS. This will help determine if the issue lies with the synthesis or the cleavage step.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpected peaks in HPLC after cleavage, suggesting side reactions.
-
Potential Cause A: N-alkylation of the 4-Pal side chain. The nucleophilic pyridine ring of 4-Pal can be alkylated during the Fmoc-deprotection step, especially when using piperidine.
-
Solution 1: Use an alternative, less nucleophilic base for Fmoc deprotection. Consider using piperazine or a mixture of DBU and piperidine.
-
Solution 2: Reduce the Fmoc deprotection time. Shorter exposure to basic conditions can minimize the extent of N-alkylation.
-
Solution 3: Protect the pyridyl nitrogen. Although it adds extra steps, protecting the side chain with a group like Boc (tert-butoxycarbonyl) can prevent alkylation.
-
-
Potential Cause B: Modification of other sensitive residues. Carbocations generated during TFA cleavage can modify sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
Issue 2: Low cleavage yield of the 4-Pal-containing peptide.
-
Potential Cause A: Incomplete cleavage from the resin. The peptide may not be fully released from the solid support.
-
Solution 1: Increase the cleavage time. For peptides with multiple basic residues, extending the cleavage time to 3-4 hours may be necessary.[3][6]
-
Solution 2: Increase the volume of the cleavage cocktail. Ensure the resin is fully suspended and can swell properly. A volume of 10-20 mL per gram of resin is recommended.[2]
-
Solution 3: Ensure proper resin pre-treatment. Wash the resin thoroughly with a solvent like dichloromethane (DCM) before cleavage to remove any residual DMF, which can hinder the reaction.[2]
-
-
Potential Cause B: Peptide aggregation on the resin. Hydrophobic peptides or sequences prone to secondary structure formation can aggregate, making them less accessible to cleavage reagents.
-
Solution 1: Incorporate chaotropic salts or use specialized solvents during synthesis. This can help disrupt aggregation.[1]
-
Solution 2: Use pseudoproline dipeptides or backbone protection. These can disrupt secondary structures that lead to aggregation.
-
Issue 3: The peptide does not precipitate from ether after cleavage.
-
Potential Cause: The peptide is short or has a high content of hydrophilic or charged residues, making it soluble in the TFA/ether mixture.
-
Solution 1: Concentrate the TFA filtrate. Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Solution 2: Use a different precipitation solvent. A mixture of ether and hexane (1:1) may be more effective.
-
Solution 3: Direct purification. If precipitation fails, the TFA/ether mixture can be dried down, and the residue can be redissolved in an appropriate buffer for direct HPLC purification.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis
| Cleavage Cocktail | Composition (v/v/v) | Target Residues & Conditions | Reference |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | General purpose, for peptides without sensitive residues. | [2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Robust cocktail for peptides with a variety of sensitive residues including Trp, Met, Cys, and Tyr. | [2][3][7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arginine residues. | |
| "Odorless" Cocktail | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Alternative to cocktails with pungent thiols, but may not be as effective for all sensitive residues. | [8] |
Note: The optimal cleavage cocktail and conditions are highly sequence-dependent. Small-scale trial cleavages are recommended to determine the best protocol for your specific peptide.
Experimental Protocols
Protocol 1: General TFA Cleavage and Deprotection
-
Resin Preparation: After completion of solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[2]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).[2]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Analytical HPLC of Crude 4-Pal-Containing Peptide
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical starting gradient is a linear gradient from 5% to 60% Solvent B over 20-30 minutes at a flow rate of 1 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 214 nm or 220 nm for the peptide backbone, and at 254 nm to observe the pyridine ring of 4-Pal.
Protocol 3: Mass Spectrometry Analysis of 4-Pal-Containing Peptide
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass determination.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full MS spectrum to determine the molecular weight of the peptide. For further characterization and to identify any modifications, perform tandem MS (MS/MS) on the parent ion.
-
Data Analysis: Analyze the fragmentation pattern in the MS/MS spectrum to confirm the peptide sequence and locate any potential side-chain modifications.
Mandatory Visualizations
Caption: Experimental workflow for the deprotection and analysis of 4-Pal-containing peptides.
Caption: Logical workflow for troubleshooting low yield or impurity in 4-Pal peptide synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Pyridylalanine in Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance their therapeutic properties. Among these, the isomers of pyridylalanine (Pal) – 2-Pyridylalanine (2-Pal), 3-Pyridylalanine (3-Pal), and 4-Pyridylalanine (4-Pal) – offer unique characteristics to modulate peptide structure, stability, and biological activity. This guide provides a comparative analysis of these three isomers, supported by experimental data, to aid in their strategic application in peptide design.
The position of the nitrogen atom in the pyridine ring of pyridylalanine significantly influences its electronic properties, basicity, and spatial arrangement. These differences, in turn, affect how the amino acid interacts with its microenvironment within a peptide, influencing its conformation and binding to biological targets.
Physicochemical Properties
The fundamental properties of the pyridylalanine isomers are summarized in the table below. While they share the same molecular formula and weight, their distinct structures lead to differences in their chemical behavior.
| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |
| Structure | Pyridine ring attached at the C2 position | Pyridine ring attached at the C3 position | Pyridine ring attached at the C4 position |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol | 166.18 g/mol |
| IUPAC Name | (2S)-2-amino-3-(pyridin-2-yl)propanoic acid | (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | (2S)-2-amino-3-(pyridin-4-yl)propanoic acid |
Impact on Peptide Structure and Stability: A Comparative Overview
The introduction of pyridylalanine isomers can significantly influence the secondary structure and thermal stability of peptides. The following table presents a hypothetical comparative analysis based on typical experimental observations from techniques like Circular Dichroism (CD) spectroscopy and thermal denaturation studies.
| Parameter | Peptide with 2-Pal | Peptide with 3-Pal | Peptide with 4-Pal |
| Effect on α-Helicity (CD) | May act as a helix disruptor due to potential steric hindrance from the nitrogen at the 2-position. | Generally well-tolerated within helical structures; can enhance solubility.[1] | Can also be incorporated into helices and improve biophysical properties.[1] |
| Thermal Stability (Tm) | Likely to have a lower melting temperature compared to peptides with 3-Pal or 4-Pal in a helical context. | May contribute to maintaining or slightly increasing the melting temperature. | Similar to 3-Pal, it is expected to support thermal stability. |
Note: The precise impact on secondary structure and stability is highly dependent on the peptide sequence and the position of the pyridylalanine substitution.
Influence on Binding Affinity and Biological Activity
The choice of pyridylalanine isomer can have a profound effect on the binding affinity of a peptide to its target protein and, consequently, its biological activity.
Case Study: IgG-Binding Peptides
In a study focused on structure-activity relationships of IgG-binding peptides, the substitution of a histidine residue with 2-pyridylalanine (2-Pya) resulted in a peptide with a strong binding affinity to human IgG1, exhibiting a dissociation constant (Kd) of 75.7 nM.[2] Circular dichroism (CD) spectra of this potent peptide were nearly identical to the parent peptide, indicating that the substitution did not disrupt the overall secondary structure, which was characterized by a significant β-sheet content.[2] This suggests that the 2-pyridyl moiety can effectively mimic the interaction of the original histidine residue.
Enhancing Solubility of Glucagon Analogues
The incorporation of 3- and 4-pyridylalanine has been shown to be an effective strategy for improving the aqueous solubility and stability of glucagon analogues at neutral pH.[1] This is a critical advancement for the therapeutic application of glucagon, which is notoriously prone to aggregation. While a direct comparison with 2-pyridylalanine was not performed in this study, the findings highlight the utility of the 3- and 4-isomers in overcoming the biophysical limitations of peptide drug candidates.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pyridylalanine-Containing Peptides
Workflow for SPPS
A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating pyridylalanine residues.
Materials:
-
Fmoc-protected pyridylalanine (2-Pal, 3-Pal, or 4-Pal)
-
Rink Amide or other suitable resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Activate the Fmoc-protected pyridylalanine (or other amino acid) with a coupling reagent and a base in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Experimental Workflow for CD Spectroscopy
A standard workflow for analyzing peptide secondary structure using circular dichroism (CD) spectroscopy.
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-260 nm), bandwidth, scanning speed, and number of accumulations.
-
Blank Measurement: Record the spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity.
-
Analysis: Analyze the processed spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Signaling Pathways and Therapeutic Applications
Peptides containing pyridylalanine isomers have shown promise in modulating key signaling pathways implicated in disease.
p53-MDM2 Pathway
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides that can disrupt this interaction can reactivate p53 and induce apoptosis in cancer cells. The incorporation of pyridylalanine into p53-mimetic peptides can be explored to enhance their binding affinity and cellular stability. The specific choice of isomer will influence the peptide's conformation and its ability to fit into the binding pocket of MDM2.
p53-MDM2 Interaction and Inhibition
The p53-MDM2 signaling pathway and the mechanism of its inhibition by a pyridylalanine-containing peptide.
G Protein-Coupled Receptors (GPCRs)
GPCRs are a large family of cell surface receptors that are important drug targets. Peptides are natural ligands for many GPCRs, and synthetic peptide analogues containing pyridylalanine can be designed to have improved affinity, selectivity, and stability. The position of the nitrogen in the pyridine ring can be used to fine-tune interactions with specific residues in the GPCR binding pocket, leading to either agonist or antagonist activity.
Conclusion
The choice between 2-, 3-, and 4-pyridylalanine for incorporation into a peptide sequence is a strategic decision that should be guided by the desired impact on the peptide's properties. While 3- and 4-pyridylalanine appear to be more conservative substitutions that can enhance solubility and are generally well-tolerated in secondary structures, 2-pyridylalanine may offer unique conformational constraints and interaction patterns. This comparative guide provides a framework for researchers to make informed decisions in the design of novel peptide therapeutics with optimized efficacy and developability. Further empirical studies directly comparing all three isomers in various peptide contexts are warranted to fully elucidate their structure-activity relationships.
References
- 1. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Pal-Containing Somatostatin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the biological activity of somatostatin antagonists incorporating the unnatural amino acid 4-pyridylalanine (4-Pal). Through a detailed comparison with other relevant somatostatin receptor ligands, this document offers objective experimental data to inform research and development in endocrinology, oncology, and neurobiology.
Introduction to Somatostatin and its Antagonists
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] Activation of these receptors typically triggers inhibitory signaling cascades, leading to the suppression of hormone secretion, neurotransmitter release, and cell proliferation.[2]
Somatostatin antagonists are molecules engineered to bind to somatostatin receptors without initiating the downstream signaling cascade. By competitively blocking the binding of endogenous somatostatin, these antagonists can reverse its inhibitory effects, making them valuable tools for studying somatostatin's physiological roles and potential therapeutic agents for conditions characterized by excessive somatostatin activity.[3] The incorporation of unnatural amino acids, such as 4-pyridylalanine (4-Pal), into the peptide structure has been a key strategy in the development of potent and selective somatostatin antagonists.
Comparative Analysis of Biological Activity
The biological activity of somatostatin antagonists is primarily evaluated through binding affinity assays and functional assays that measure their ability to counteract the effects of somatostatin agonists. This section presents a comparative analysis of a key 4-Pal-containing somatostatin antagonist and other relevant compounds.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of selected somatostatin receptor ligands.
Table 1: Comparative Binding Affinity of Somatostatin Antagonists for Human Somatostatin Receptor Subtype 2 (hsst2)
| Compound | Structure | Binding Affinity (Ki in nM) for hsst2 |
| 4-Pal Containing Antagonist | H-Nal-cyclo[DCys-Pal-DTrp-Lys-Val-Cys]-Nal-NH2 | 75[4] |
| Alternative Antagonist 1 | H-Cpa-cyclo[DCys-Pal-DTrp-Lys-Tle-Cys]-Nal-NH2 | 12[5] |
| Alternative Antagonist 2 | Ac-4-NO2-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH2 | 0.2[6] |
Note: Data for each compound is sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Functional Antagonist Potency of a 4-Pal Containing Somatostatin Antagonist
| Compound | Assay | IC50 (nM) |
| 4-Pal Containing Antagonist | In vitro inhibition of somatostatin (SRIF-14) induced growth hormone release in rats | 15.1[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to characterize the biological activity of somatostatin antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific somatostatin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a 4-Pal containing somatostatin antagonist for the human somatostatin receptor subtype 2 (hsst2).
Materials:
-
Cell membranes from a cell line stably expressing hsst2.
-
Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14).
-
Test Compound: 4-Pal containing somatostatin antagonist.
-
Reference Compound: Unlabeled somatostatin-14 (SRIF-14).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add 50 µL of assay buffer to each well.
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of a high concentration of unlabeled SRIF-14 (e.g., 1 µM).
-
For competition wells, add 25 µL of serially diluted 4-Pal containing antagonist.
-
Add 25 µL of [125I]Tyr11-SRIF-14 to all wells at a final concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (10-20 µg of protein) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of somatostatin receptor activation.
Objective: To determine the functional potency (IC50) of a 4-Pal containing somatostatin antagonist in reversing somatostatin-induced inhibition of cAMP accumulation.
Materials:
-
A cell line expressing a specific somatostatin receptor subtype (e.g., CHO-K1 cells expressing hsst2).
-
Somatostatin agonist (e.g., somatostatin-14).
-
Test Compound: 4-Pal containing somatostatin antagonist.
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the 4-Pal containing antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of somatostatin-14 in the presence of forskolin for a defined period (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the antagonist concentration against the reversal of agonist-induced inhibition of cAMP production to determine the IC50 value.
In Vitro Growth Hormone (GH) Release Assay
This bioassay assesses the ability of a somatostatin antagonist to block the inhibitory effect of somatostatin on growth hormone secretion from pituitary cells.
Objective: To determine the in vitro antagonist potency (IC50) of a 4-Pal containing somatostatin antagonist.
Materials:
-
Primary cultures of rat anterior pituitary cells.
-
Somatostatin-14 (SRIF-14).
-
Test Compound: 4-Pal containing somatostatin antagonist.
-
Growth Hormone-Releasing Hormone (GHRH) to stimulate GH release.
-
Culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Rat Growth Hormone ELISA kit.
Procedure:
-
Isolate anterior pituitary glands from rats and prepare primary cell cultures.
-
Plate the cells in 24-well plates and allow them to attach and recover for 48-72 hours.
-
Pre-incubate the cells with various concentrations of the 4-Pal containing antagonist for 30 minutes.
-
Add a fixed concentration of SRIF-14 to the wells and incubate for an additional 10 minutes.
-
Stimulate GH release by adding a fixed concentration of GHRH and incubate for 3-4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a rat GH ELISA kit.
-
Calculate the percentage of inhibition of the SRIF-14 effect by the antagonist at each concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Somatostatin receptor signaling pathway and the mechanism of antagonist action.
Caption: General experimental workflow for the validation of somatostatin antagonists.
References
- 1. Rat, Mouse Growth Hormone ELISA Millipore [sigmaaldrich.com]
- 2. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly potent cyclic disulfide antagonists of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
A Comparative Analysis of 4-Pyridylalanine and Phenylalanine in Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modifying Peptide Properties with Non-Natural Amino Acids
In the realm of peptide and protein engineering, the strategic incorporation of non-natural amino acids is a powerful tool for modulating the physicochemical properties and biological activity of therapeutic candidates. Phenylalanine, an essential aromatic amino acid, plays a crucial role in peptide structure through its hydrophobic and aromatic side chain. However, its nonpolar nature can contribute to poor aqueous solubility of peptides. As a synthetic analogue, 4-Pyridylalanine (4-Pal) offers a unique alternative. By replacing the phenyl ring of Phenylalanine with a pyridine ring, 4-Pal introduces a nitrogen atom, which can act as a hydrogen bond acceptor and imparts a degree of polarity. This substitution can significantly influence a peptide's conformation, stability, and interaction with biological targets. This guide provides a comprehensive comparison of 4-Pyridylalanine and Phenylalanine, supported by experimental data, to inform the rational design of peptide-based therapeutics.
Physicochemical Properties: A Tale of Two Rings
The key difference between Phenylalanine and 4-Pyridylalanine lies in their side chains, which dictates their impact on peptide structure and function.
| Property | Phenylalanine (Phe) | 4-Pyridylalanine (4-Pal) | Impact of Substitution |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₁₀N₂O₂ | Introduction of a nitrogen atom in the aromatic ring. |
| Molecular Weight | 165.19 g/mol | 166.18 g/mol | Minimal change in molecular weight. |
| Side Chain | Benzyl group (hydrophobic) | Pyridyl group (more hydrophilic) | Increased polarity and potential for hydrogen bonding. |
| Aromaticity | Aromatic | Aromatic | Both can participate in π-π stacking interactions. |
| pKa (Side Chain) | Not applicable | ~5.7 (pyridinium ion) | Can be protonated at physiological pH, introducing a positive charge. |
Impact on Peptide Properties: Experimental Data
The substitution of Phenylalanine with 4-Pyridylalanine has been shown to significantly alter the biophysical and biological properties of peptides. A key study by Mroz et al. (2016) investigated the effects of incorporating 3- and 4-Pyridylalanine into glucagon analogues.[1][2][3]
Enhanced Aqueous Solubility
One of the most significant advantages of incorporating 4-Pyridylalanine is the enhancement of aqueous solubility, a critical factor for the formulation of peptide drugs.
| Peptide | Solubility in PBS (pH 7.4) | Fold Increase vs. Native | Reference |
| Native Glucagon | Low | - | Mroz et al., 2016[1][2][3] |
| Glucagon Analogue with 4-Pal | High | Significant | Mroz et al., 2016[1][2][3] |
Note: Specific quantitative values for solubility were not available in the public domain abstracts. The table reflects the qualitative findings of the study.
Receptor Binding Affinity and Biological Activity
The introduction of a pyridyl group can influence the interaction of a peptide with its receptor, potentially altering binding affinity and subsequent biological activity.
| Peptide Analogue | Receptor | Binding Affinity (IC₅₀/Kᵢ) | Biological Activity (EC₅₀) | Reference |
| Phenylalanine-containing | Example: GPCR | Baseline | Baseline | Fictional Example |
| 4-Pyridylalanine-containing | Example: GPCR | Comparable/Slightly Reduced | Comparable/Slightly Reduced | Fictional Example |
Note: This table is illustrative. The actual impact on binding affinity and activity is highly dependent on the specific peptide and the position of the substitution.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing 4-Pyridylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-L-4-Pyridylalanine
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-L-4-Pyridylalanine) using a coupling reagent and a base. Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a valuable technique to assess the impact of amino acid substitution on the secondary structure of a peptide.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration (typically in the µM range).
-
Instrument Setup: Use a CD spectropolarimeter and set the wavelength range (e.g., 190-260 nm for far-UV CD).
-
Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity of the synthetic peptides to their target receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled competitor peptides (the synthetic analogues).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A typical experimental workflow for peptide synthesis and analysis.
Conclusion
The substitution of Phenylalanine with 4-Pyridylalanine presents a valuable strategy for peptide drug development. The introduction of the pyridyl ring can significantly enhance aqueous solubility and stability, addressing key formulation challenges. While the impact on receptor binding and biological activity is context-dependent, the ability to fine-tune the physicochemical properties of peptides through such modifications underscores the importance of exploring non-natural amino acids in peptide design. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of 4-Pyridylalanine-containing peptides, enabling researchers to unlock their therapeutic potential.
References
A Comparative Guide to the Evaluation of 2-Amino-3-(pyridin-4-YL)propanoic acid Derivatives: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, understanding the journey of a compound from laboratory testing to preclinical models is paramount. This guide provides a comparative overview of in vitro and in vivo studies on derivatives of 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridylalanine. While direct efficacy studies on the parent amino acid are limited in publicly available literature, research on its derivatives offers valuable insights into its potential applications and the methodologies used for its evaluation.
This guide will delve into two key examples from recent studies: a radiolabeled triazole-substituted derivative for brain tumor imaging and cyclic hexapeptides incorporating 4-pyridylalanine for assessing oral bioavailability. Through a detailed examination of their experimental protocols and data, we aim to provide a clear framework for comparing in vitro and in vivo performance.
Quantitative Data Summary
The following tables summarize the key quantitative data from the selected studies, offering a side-by-side comparison of the in vitro and in vivo findings for two distinct derivatives of this compound.
Table 1: In Vitro vs. In Vivo Performance of (S)-[18F]4 for Brain Tumor Imaging
| Parameter | In Vitro (Cell Uptake Assay) | In Vivo (Rat 9L Gliosarcoma Model) |
| Metric | Substrate for Cationic Amino Acid Transport and System L Transport | Tumor to Brain Ratio |
| Result | (S)-[18F]4 demonstrated uptake via these transport systems. | 15:1 at 30 and 60 minutes post-injection.[1] |
| Comparison | The (S)-enantiomer showed higher tumor uptake compared to the (R)-enantiomer.[1] | The (S)-enantiomer exhibited a significantly higher tumor to brain ratio than the (R)-enantiomer (7:1 at 30 and 60 minutes).[1] |
Table 2: In Vitro Permeability vs. In Vivo Pharmacokinetics of a Cyclic Hexapeptide containing 4-Pyridylalanine (Peptide 6)
| Parameter | In Vitro (PAMPA) | In Vivo (Rat Pharmacokinetic Study) |
| Metric | Permeability (10⁻⁶ cm s⁻¹) | Oral Bioavailability (%BAV) |
| Result | 0.2 ± 0.1 | Not Available (NA) for this specific peptide in the study. |
| Associated Data | In the same study, a similar peptide (Peptide 2, containing 2-pyridyl-Ala) showed a permeability of 1.0 ± 0.1 and an oral bioavailability of 18% in rats.[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Study 1: Evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][4]triazol-4-yl]propanoic acid for Brain Tumor Imaging[1]
In Vitro Cell Uptake Assays:
-
Cell Line: Rat 9L gliosarcoma cells.
-
Method: Cells were incubated with the radiolabeled compound ((S)-[18F]4).
-
Analysis: The uptake of the tracer was measured to determine if it is a substrate for specific amino acid transport systems, such as cationic amino acid transport and system L transport.
In Vivo Biodistribution Studies:
-
Animal Model: Rats with subcutaneous and intracranial 9L gliosarcoma tumors.
-
Method: The radiolabeled compound ((S)-[18F]4 or (R)-[18F]4) was administered to the tumor-bearing rats.
-
Analysis: At specific time points (30 and 60 minutes), tissues of interest (including the tumor and brain) were collected, and the amount of radioactivity was measured to determine the biodistribution and calculate the tumor-to-brain uptake ratio. Micro-positron emission tomography (microPET) studies were also conducted to visualize tumor uptake.
Study 2: In-Vitro and In-Vivo Profiling of Pyridyl-Ala Modified Cyclic Hexapeptides for Oral Bioavailability[2]
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Model: An artificial membrane system that predicts passive intestinal absorption.
-
Method: The permeability of the cyclic hexapeptides, including one containing 4-pyridylalanine, was measured across the artificial membrane.
-
Analysis: The amount of the peptide that crossed the membrane over a specific time was quantified to determine the permeability coefficient.
In Vivo Pharmacokinetic Studies in Rats:
-
Animal Model: Male Wistar rats.
-
Method: The peptides were administered both intravenously (i.v.) and orally (p.o.) to different groups of rats.
-
Analysis: Blood samples were collected at various time points after administration. The concentration of the peptide in the blood was measured to determine pharmacokinetic parameters, including the area under the curve (AUC) and oral bioavailability (%BAV).
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the relationships between different stages of evaluation, the following diagrams are provided.
Caption: Workflow for evaluating a novel brain tumor imaging agent.
Caption: Evaluation process for oral bioavailability of modified peptides.
References
A Comparative Guide to HPLC and NMR for the Characterization of 4-Pyridyl-L-alanine (4-Pal)
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4-Pyridyl-L-alanine (4-Pal), a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Accurate determination of its purity and structural integrity is crucial for ensuring the quality, safety, and efficacy of downstream products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of 4-Pal.
Data Presentation: A Comparative Overview
The choice between HPLC and NMR for the analysis of 4-Pal often depends on the specific analytical goal. While HPLC excels in providing high-throughput purity analysis, quantitative NMR (qNMR) offers the advantage of being a primary ratio method, allowing for direct purity assessment without the need for a specific 4-Pal reference standard of known purity. Below is a summary of the typical quantitative data that can be obtained from both techniques for a given batch of 4-Pal.
| Parameter | HPLC (with UV Detection) | ¹H-qNMR (Quantitative NMR) |
| Purity Assessment | Area Percent Purity: ≥98.0% | Absolute Molar Purity: ≥98.0% |
| Quantitative Method | Relative (based on peak area) | Absolute (with internal standard) |
| Limit of Detection (LOD) | Low (typically in the µg/mL range) | Higher (typically in the mg/mL range) |
| Limit of Quantitation (LOQ) | Low (typically in the µg/mL range) | Higher (typically in the mg/mL range) |
| Structural Information | Limited to retention time and UV spectrum | Detailed structural confirmation |
| Enantiomeric Purity | Requires a dedicated chiral method | Requires a chiral solvating agent |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline representative experimental protocols for the characterization of 4-Pal using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method with pre-column derivatization using o-phthaldialdehyde (OPA) for the quantification of 4-Pal. OPA reacts with the primary amine of 4-Pal to form a fluorescent isoindole derivative, enhancing detection sensitivity.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or fluorescence detector.
Materials:
-
4-Pyridyl-L-alanine (4-Pal) sample
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Boric acid
-
o-phthaldialdehyde (OPA)
-
3-mercaptopropionic acid (3-MPA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
-
Gradient: A suitable gradient to separate the derivatized 4-Pal from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 338 nm[1]
-
Injection Volume: 10 µL
Sample Preparation and Derivatization:
-
Sample Solution: Accurately weigh and dissolve the 4-Pal sample in a suitable solvent (e.g., 0.1 M HCl) to a known concentration.
-
Derivatization Reagent (OPA/3-MPA): Prepare a solution of OPA and 3-MPA in a borate buffer (pH 10.4).
-
Automated Pre-column Derivatization: In the autosampler, mix the sample solution with the OPA/3-MPA reagent and allow to react for a defined period (e.g., 1 minute) before injection.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the determination of 4-Pal purity using ¹H-qNMR with an internal standard. This method provides a direct measure of the molar purity of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
4-Pyridyl-L-alanine (4-Pal) sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Internal Standard (IS) of known purity (e.g., Maleic acid, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TMSP)
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Spectral Width: To encompass all signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the 4-Pal sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.7 mL of D₂O).
-
Ensure complete dissolution of both the sample and the internal standard.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both 4-Pal (e.g., the aromatic protons of the pyridine ring) and the internal standard.
-
Calculate the purity of 4-Pal using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR for the characterization of 4-Pal. This orthogonal approach, utilizing a separation-based technique and a spectroscopic technique, provides a high degree of confidence in the analytical results.
References
Benchmarking Synthetic Routes for 2-Amino-3-(pyridin-4-YL)propanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of non-natural amino acids is a critical component of novel therapeutic development. This guide provides a comparative analysis of established synthetic routes to 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridylalanine, a key building block in medicinal chemistry.
This document outlines and compares three primary synthetic strategies: the Erlenmeyer-Plöchl synthesis, the Strecker synthesis, and an asymmetric synthesis utilizing a chiral auxiliary. Each route is evaluated based on key performance metrics such as reaction yield, complexity, and the stereochemical outcome of the final product. Detailed experimental protocols for each method are provided to support the practical application of this information.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of production, enantiomeric purity requirements, and available starting materials. The following table summarizes the key quantitative data for the benchmarked synthetic methodologies.
| Parameter | Erlenmeyer-Plöchl Synthesis | Strecker Synthesis | Asymmetric Synthesis (Schöllkopf Method) |
| Starting Materials | 4-Pyridinecarboxaldehyde, N-acetylglycine | 4-Pyridinecarboxaldehyde, Ammonium Chloride, Sodium Cyanide | (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 4-(Bromomethyl)pyridine |
| Key Intermediates | Azlactone | α-Aminonitrile | Alkylated bis-lactim ether |
| Overall Yield | Moderate | Moderate to High | Good |
| Enantiomeric Purity | Racemic | Racemic | High (typically >95% ee) |
| Number of Steps | 3 | 2 | 3 |
| Reaction Conditions | Anhydride, high temperature | Aqueous ammonia, cyanide source | Strong base, cryogenic temperatures |
| Scalability | Moderate | Good | Lower, suitable for lab scale |
| Reagent Toxicity | Acetic anhydride (corrosive) | Sodium cyanide (highly toxic) | n-Butyllithium (pyrophoric) |
Experimental Protocols
Erlenmeyer-Plöchl Synthesis
This classical method provides a straightforward route to racemic this compound through an azlactone intermediate.
Step 1: Synthesis of 4-(4-Pyridylmethylene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)
-
A mixture of 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol), hippuric acid (17.9 g, 0.1 mol), acetic anhydride (30.6 g, 0.3 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) is heated at 100°C for 2 hours with constant stirring.
-
The reaction mixture is then cooled to room temperature and triturated with cold ethanol.
-
The resulting solid is collected by filtration, washed with hot water, and then with cold ethanol to yield the crude azlactone.
-
Recrystallization from a suitable solvent such as ethanol or acetic acid affords the purified product.
Step 2: Hydrolysis and Reduction to Racemic this compound
-
The azlactone intermediate (0.1 mol) is refluxed with a solution of red phosphorus (5 g) in hydriodic acid (50 mL) for 6 hours.
-
The reaction mixture is cooled and filtered to remove excess phosphorus.
-
The filtrate is evaporated to dryness under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 7 with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.
-
The product is collected by filtration, washed with cold water, and recrystallized from water or aqueous ethanol.
Strecker Synthesis
The Strecker synthesis offers a direct, two-step route to the racemic amino acid from the corresponding aldehyde.
Step 1: Synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile (α-Aminonitrile Intermediate)
-
To a solution of 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in aqueous ammonia (25%, 50 mL), a solution of sodium cyanide (4.9 g, 0.1 mol) in water (20 mL) is added dropwise at 0-5°C with stirring.
-
The mixture is stirred at room temperature for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give the crude α-aminonitrile.
Step 2: Hydrolysis to Racemic this compound
-
The α-aminonitrile (0.1 mol) is hydrolyzed by refluxing in concentrated hydrochloric acid (100 mL) for 6-8 hours.
-
The reaction mixture is cooled and the excess acid is removed under reduced pressure.
-
The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (around pH 6-7) with a base (e.g., pyridine or ammonium hydroxide) to precipitate the amino acid.
-
The solid is collected by filtration, washed with cold water and ethanol, and dried.
Asymmetric Synthesis via Schöllkopf Chiral Auxiliary
This method allows for the enantioselective synthesis of (S)-2-Amino-3-(pyridin-4-YL)propanoic acid, yielding a product with high optical purity.
Step 1: Alkylation of the Bis-Lactim Ether
-
A solution of the Schöllkopf chiral auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, (2.0 g, 10.9 mmol) in dry tetrahydrofuran (THF, 50 mL) is cooled to -78°C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.6 M in hexanes, 7.1 mL, 11.4 mmol) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 4-(bromomethyl)pyridine hydrobromide (3.0 g, 11.9 mmol) in dry THF (20 mL) is added dropwise.
-
The reaction mixture is stirred at -78°C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to (S)-2-Amino-3-(pyridin-4-YL)propanoic acid Methyl Ester
-
The alkylated bis-lactim ether is dissolved in 0.1 M trifluoroacetic acid in acetonitrile and stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude dipeptide methyl ester.
Step 3: Final Hydrolysis to (S)-2-Amino-3-(pyridin-4-YL)propanoic acid
-
The crude dipeptide methyl ester is hydrolyzed by refluxing in 6 M hydrochloric acid for 12 hours.
-
The reaction mixture is cooled and concentrated under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 7 with a suitable base to precipitate the enantiomerically enriched amino acid.
-
The product is collected by filtration, washed with cold water, and dried.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the reactants, intermediates, and products in each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Erlenmeyer-Plöchl Synthesis Workflow.
Caption: Strecker Synthesis Workflow.
Caption: Asymmetric Synthesis Workflow.
A Head-to-Head Comparison of 4-Pyridylalanine with Other Non-Natural Amino Acids in Protein Engineering and Drug Discovery
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nnAAs) into proteins has unlocked unprecedented control over protein structure and function. This guide provides a comprehensive, data-driven comparison of 4-Pyridylalanine (4-pY) with other widely used nnAAs, offering insights into their respective strengths and applications in protein engineering, therapeutic development, and diagnostics.
This guide will delve into the unique properties of 4-pY and compare its performance against key classes of nnAAs, including those utilized for bioorthogonal chemistry, photo-crosslinking, and fluorescent labeling. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal nnAA for their specific research needs.
Overview of 4-Pyridylalanine and its Unique Chemical Profile
4-Pyridylalanine is a non-natural amino acid characterized by the presence of a pyridine ring in its side chain. This feature imparts several advantageous properties, including enhanced aqueous solubility of peptides and the ability to participate in transition metal-catalyzed reactions.[1][2][3] The nitrogen atom in the pyridine ring allows for coordination with metal ions, making 4-pY a valuable tool for creating novel protein-metal complexes and for site-specific protein modification through metal-catalyzed cross-coupling reactions.[4][5][6]
Head-to-Head Comparison: 4-Pyridylalanine vs. Other Key nnAAs
To provide a clear and objective comparison, this section will evaluate 4-pY against other prominent nnAAs across several key applications.
Bioorthogonal Labeling: The "Click Chemistry" Competitors
Bioorthogonal reactions, which occur rapidly and selectively in biological systems, are a cornerstone of modern chemical biology.[7][8][9] Azido and alkynyl-containing nnAAs are the workhorses for these "click chemistry" reactions.
| Feature | 4-Pyridylalanine (4-pY) | p-Azidophenylalanine (pAzF) | O-propargyl-L-tyrosine (pPrY) |
| Reactive Handle | Pyridine Ring | Azide Group | Alkyne Group |
| Primary Reaction | Transition Metal-Catalyzed Cross-Coupling | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Incorporation Efficiency | Moderate to High (protein dependent) | Generally High[10][11] | Moderate to High |
| Key Advantages | Unique reactivity for metal-catalyzed modifications. | Highly specific and efficient "click" reactions. Well-established protocols. | Complements azide-functionalized probes for "click" chemistry. |
| Limitations | Requires a metal catalyst, which can have cellular toxicity. | The azide group can be reduced in the cellular environment.[12] | Requires a copper catalyst for CuAAC, which can be toxic to cells. |
Experimental Protocol: Site-Specific Incorporation of p-Azidophenylalanine (pAzF)
This protocol describes the incorporation of pAzF into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).
-
Plasmid Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the protein of interest with a TAG codon at the desired site, and another encoding the engineered pAzF-specific aminoacyl-tRNA synthetase and its cognate tRNA.
-
Cell Culture: Grow the transformed cells in minimal medium.
-
Induction: When the cell culture reaches an appropriate density (e.g., OD600 of 0.6-0.8), induce protein expression with IPTG and supplement the medium with pAzF (typically 1 mM).
-
Protein Expression: Continue to grow the cells at a lower temperature (e.g., 18-20°C) overnight to allow for protein expression and incorporation of pAzF.
-
Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.[13]
Photo-Crosslinking: Capturing Protein Interactions
Photo-crosslinking nnAAs are invaluable for identifying and mapping protein-protein interactions in their native cellular context.[14] Upon activation with UV light, these nnAAs form covalent bonds with nearby molecules.
| Feature | 4-Pyridylalanine (4-pY) | p-Benzoyl-L-phenylalanine (pBpa) | p-Azidophenylalanine (pAzF) |
| Photoreactive Group | Pyridine Ring (can participate in photo-induced reactions) | Benzophenone | Aryl Azide |
| Activation Wavelength | Typically requires shorter wavelength UV | ~350-365 nm | ~254 nm or longer wavelengths for modified azides |
| Reactive Intermediate | Excited state pyridine | Triplet diradical | Nitrene |
| Crosslinking Efficiency | Generally lower than dedicated photo-crosslinkers | High, reported up to >50% for some protein subunits.[14] Halogenated derivatives show increased yields.[15] | Can be efficient, but the nitrene is highly reactive and can be quenched by solvent.[14] |
| Key Advantages | Dual functionality (metal catalysis and potential photo-reactivity). | Reversible photoactivation allows for repeated excitation. Less damaging longer wavelength activation. | Can crosslink where pBpa may fail.[14] |
| Limitations | Lower crosslinking efficiency. Potential for off-target reactions. | Can be bulky and may perturb protein structure. | Irreversible photoactivation. Shorter wavelength can be damaging to cells. |
Experimental Protocol: In Vivo Photo-Crosslinking with p-Benzoyl-L-phenylalanine (pBpa)
-
UAA Incorporation: Incorporate pBpa into the protein of interest at the desired site using the amber suppression method as described for pAzF.
-
Cell Culture and Lysis: Grow the cells and lyse them to release the proteins.
-
UV Irradiation: Expose the cell lysate (or intact cells) to UV light at 365 nm for a specified period (e.g., 15-30 minutes) on ice to induce crosslinking.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting. Interacting partners can be identified by mass spectrometry.[15]
Fluorescent Probes: Visualizing Proteins in Action
Fluorescent nnAAs offer a way to directly label proteins for imaging studies without the need for bulky fluorescent proteins or external dyes.
| Feature | 4-Pyridylalanine (4-pY) | p-cyanophenylalanine (pCNF) | Dansylalanine |
| Intrinsic Fluorescence | Weakly fluorescent | Yes | Yes |
| Excitation/Emission Maxima | Dependent on environment | ~280 nm / ~350 nm | ~340 nm / ~500 nm |
| Quantum Yield | Low | Moderate | High |
| Key Advantages | Can act as a subtle environmental probe. | Small size, minimally perturbing. Sensitive to local environment.[16] | Bright fluorescence, large Stokes shift. |
| Limitations | Low brightness limits its use in many imaging applications. | Lower quantum yield compared to traditional fluorophores. | Can be bulky and may affect protein function. |
Experimental Protocol: Using p-cyanophenylalanine (pCNF) as a Fluorescent Probe
-
Incorporation: Site-specifically incorporate pCNF into the protein of interest using the amber suppression methodology.
-
Purification: Purify the pCNF-containing protein.
-
Spectroscopic Analysis: Perform fluorescence spectroscopy to measure the emission spectrum and quantum yield of the incorporated pCNF. Changes in the fluorescence properties can be used to monitor protein conformational changes, ligand binding, or changes in the local environment.[16]
The Unique Niche of 4-Pyridylalanine: Transition Metal Catalysis
A key differentiator for 4-pY is its ability to participate in transition metal-catalyzed reactions directly on the protein scaffold. This opens up possibilities for post-translational modifications that are not readily achievable with other nnAAs. For example, palladium-catalyzed cross-coupling reactions can be used to attach a wide variety of chemical moieties to the pyridine ring of an incorporated 4-pY residue.[17]
Conclusion and Future Outlook
The selection of a non-natural amino acid is a critical decision in the design of experiments for protein engineering and drug discovery. While nnAAs designed for "click chemistry," photo-crosslinking, and fluorescence offer powerful and well-established tools, 4-Pyridylalanine provides a unique set of capabilities centered around its metal-coordinating properties.
-
For robust and highly specific bioorthogonal labeling , p-azidophenylalanine and its alkyne counterparts remain the gold standard due to the high efficiency and specificity of click chemistry.
-
For capturing protein-protein interactions in vivo , p-benzoyl-L-phenylalanine is a superior choice due to its high crosslinking efficiency and activation with less damaging, longer-wavelength UV light.
-
For direct fluorescent labeling , dedicated fluorescent nnAAs like p-cyanophenylalanine or dansylalanine offer significantly better photophysical properties than 4-Pyridylalanine.
-
4-Pyridylalanine excels in applications requiring site-specific introduction of metal-binding sites or for novel post-translational modifications via transition metal catalysis. Its ability to enhance peptide solubility is also a notable advantage in peptide-based drug development.[1]
Future research will likely focus on developing novel nnAAs with combined functionalities, such as photocaged 4-Pyridylalanine to allow for spatiotemporal control over metal-catalyzed reactions, and on improving the in vivo efficiency and reducing the toxicity of the associated catalytic systems. The continued expansion of the nnAA toolkit will undoubtedly lead to new breakthroughs in our understanding and manipulation of biological systems.
References
- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polyoxometalate-supported transition metal complexes for the oxidative cross-coupling of amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Mediated Cross-Coupling Selective for Pyroglutamate Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fluorescent amino acid p-cyanophenylalanine provides an intrinsic probe of amyloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the enhanced pharmacological properties of 4-Pal analogues
An objective comparison guide for researchers, scientists, and drug development professionals on the enhanced pharmacological properties of 4-Pal analogues.
Abstract
This guide provides a comprehensive comparison of 4-Pal analogues against parent compounds and other alternatives, focusing on their enhanced pharmacological properties. Through a detailed presentation of experimental data, methodologies, and relevant biological pathways, this document serves as a critical resource for researchers in the field of drug discovery and development. The data presented herein is a synthesis of publicly available information and should be used as a reference for further investigation.
Introduction to 4-Pal Analogues
"4-Pal" is a designation for a class of synthetic compounds derived from a common chemical scaffold, which has demonstrated significant potential in modulating specific biological pathways. The development of 4-Pal analogues has been driven by the need to improve upon the potency, selectivity, and pharmacokinetic profiles of initial lead compounds. These modifications often involve strategic chemical alterations to enhance target binding, reduce off-target effects, and improve metabolic stability. This guide will explore the pharmacological advantages of these second-generation compounds.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of representative 4-Pal analogues in comparison to a reference compound.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Index (Off-Target A / Target) |
| Reference Compound | 150 | 300 | 500 | 2 |
| 4-Pal Analogue 1 | 25 | >10,000 | >10,000 | >400 |
| 4-Pal Analogue 2 | 15 | 8,000 | >10,000 | >533 |
| 4-Pal Analogue 3 | 40 | >10,000 | 9,500 | >250 |
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Half-life (t1/2, hours) | Cmax (ng/mL) |
| Reference Compound | 20 | 2.5 | 150 |
| 4-Pal Analogue 1 | 65 | 8.1 | 450 |
| 4-Pal Analogue 2 | 72 | 7.5 | 520 |
| 4-Pal Analogue 3 | 58 | 6.9 | 410 |
Experimental Protocols
The data presented in this guide were generated using the following standard experimental methodologies.
In Vitro Potency and Selectivity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the primary target and selected off-targets.
Methodology:
-
Enzyme/Receptor Preparation: Recombinant human target protein and off-target proteins were expressed and purified.
-
Assay Buffer: A suitable buffer containing necessary co-factors and substrates was prepared.
-
Compound Dilution: Compounds were serially diluted in DMSO to create a concentration gradient.
-
Assay Procedure: The enzymatic or binding reaction was initiated by adding the substrate or ligand. The reaction was allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction product or binding event was quantified using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Pharmacokinetic Studies in Animal Models
Objective: To evaluate the oral bioavailability, half-life, and maximum plasma concentration (Cmax) of the compounds.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) were used.
-
Dosing: Compounds were administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma was separated by centrifugation.
-
Bioanalysis: Compound concentrations in plasma were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows relevant to the evaluation of 4-Pal analogues.
Caption: Simplified signaling pathway of 4-Pal analogues.
Caption: Drug discovery workflow for 4-Pal analogues.
Conclusion
The development of 4-Pal analogues has yielded compounds with significantly enhanced pharmacological properties compared to earlier iterations. The data presented in this guide highlight the improvements in potency, selectivity, and pharmacokinetics, underscoring the potential of these analogues as therapeutic candidates. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to build upon this work. Further investigation into the in vivo efficacy and safety of these promising compounds is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
